4-Methyltridecane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyltridecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-6-7-8-9-10-11-13-14(3)12-5-2/h14H,4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHJCXVZYVVFBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058630 | |
| Record name | 4-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26730-12-1 | |
| Record name | 4-Methyltridecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26730-12-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tridecane, 4-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026730121 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyltridecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemotaxonomic and Functional Analysis of 4-Methyltridecane in Insect Integuments
Executive Summary
This technical guide provides a high-resolution analysis of 4-methyltridecane , a specific methyl-branched cuticular hydrocarbon (CHC) found in insect epicuticular layers. While
Chemical Architecture & Biosynthetic Origins
Structural Significance
4-Methyltridecane (
Biosynthetic Pathway
Insect hydrocarbons are synthesized in oenocytes via the elongation of fatty acyl-CoAs. The production of 4-methyltridecane requires a precise deviation from the standard Fatty Acid Synthase (FAS) pathway.
-
Primer Selection: The pathway likely initiates with a standard Acetyl-CoA or a specific amino-acid derived primer.
-
Elongation & Branching: The incorporation of methylmalonyl-CoA (instead of malonyl-CoA) at a specific step in the elongation cycle introduces the methyl branch.
-
Reduction & Decarboxylation: The precursor fatty acyl-CoA is reduced to an aldehyde and then decarboxylated (removing the C1 carbonyl carbon).
-
Crucial Mechanism: To yield 4-methyltridecane (C14), the precursor is likely 5-methyltetradecanoic acid (C15). Upon decarboxylation, the C1 is lost, shifting the methyl position from C5 (on the acid) to C4 (on the alkane).
-
Pathway Visualization
The following diagram illustrates the enzymatic cascade required to synthesize 4-methyltridecane, highlighting the critical decarboxylation step that defines the final methyl position.
Figure 1: Biosynthetic pathway of 4-methyltridecane showing the conversion of methylmalonyl-CoA and subsequent decarboxylation.
Physiological & Ecological Function[1][2]
Desiccation Resistance (The Biophysical Role)
While longer chain alkanes (C25-C35) provide the primary waterproofing barrier, shorter branched chains like 4-methyltridecane modulate the phase behavior of the cuticular lipid layer.
-
Mechanism: The methyl branch disrupts van der Waals packing between lipid chains, lowering the melting point. This maintains the "liquid crystal" state of the wax layer, allowing for flexibility and mobility of other semiochemicals across the cuticle surface.
Chemical Signaling (The Semiotic Role)
In specific taxa (e.g., Coleoptera, Hymenoptera), 4-methyltridecane acts as a contact pheromone.
-
Species Recognition: The specific chirality (R vs. S enantiomer) and position of the methyl group act as a "lock and key" mechanism for antennal perception.
-
Mating Cues: In some beetles, specific ratios of 4-methyltridecane to its isomers (e.g., 3-methyltridecane) trigger copulatory behavior.
Analytical Characterization: The Self-Validating Protocol
Reliable identification of 4-methyltridecane requires distinguishing it from its isomers (3-methyl, 5-methyl). This cannot be achieved by retention time alone; it requires mass spectral fragmentation analysis.
Mass Spectral Diagnostics (EI, 70eV)
The fragmentation of monomethylalkanes follows specific cleavage rules. For 4-methyltridecane (
-
Molecular Ion (
): 198 (often weak). -
Alpha-Cleavage: Cleavage occurs on either side of the tertiary carbon (the branch point).
-
Fragment A (Loss of Propyl):
. -
Fragment B (Loss of Nonyl):
.
-
-
Diagnostic Ratio: The presence of paired ions at
71 and 155, with enhanced intensity compared to the surrounding series, confirms the methyl position at C4.
Isomer Differentiation Table
| Compound | Molecular Weight | Diagnostic Ion Pair (Intensity) | Kovats Index (Approx)* |
| 4-Methyltridecane | 198 | 71 / 155 | ~1365 |
| 3-Methyltridecane | 198 | 57 / 169 | ~1375 |
| 5-Methyltridecane | 198 | 85 / 141 | ~1360 |
| n-Tetradecane | 198 | 57 / 71 / 85 (Smooth decay) | 1400 |
*Note: Kovats Indices are column-dependent (typically DB-5 or equivalent).
Experimental Protocol: Extraction & Analysis
Objective: Isolate and identify 4-methyltridecane from insect specimens with zero cross-contamination.
Reagents & Equipment
-
Solvent: High-purity
-Hexane (HPLC Grade). -
Column: Silica Gel (230-400 mesh) for fractionation.
-
GC-MS: Agilent 7890B/5977B (or equivalent) with a non-polar capillary column (HP-5ms, 30m x 0.25mm x 0.25µm).
Step-by-Step Methodology
Phase 1: Surface Extraction
-
Immobilization: Freeze specimens at -20°C for 10 minutes to arrest metabolic activity.
-
Immersion: Place intact specimens in a glass vial. Add sufficient
-hexane to cover. -
Agitation: Gently swirl for 2 minutes .
-
Critical Control: Do not exceed 5 minutes. Prolonged extraction leaches internal lipids (triglycerides), contaminating the CHC profile.
-
-
Transfer: Remove the extract to a clean vial using a glass Pasteur pipette. Evaporate to dryness under a gentle stream of
.
Phase 2: Fractionation (Optional but Recommended)
To remove polar contaminants (fatty acids, alcohols) that degrade GC resolution:
-
Resuspend the residue in 50 µL hexane.
-
Load onto a mini-column containing 500 mg activated silica gel.
-
Elute Fraction 1: Add 2 mL pure hexane. This fraction contains 100% hydrocarbons (including 4-methyltridecane).
-
Discard subsequent polar fractions for this specific assay.
Phase 3: GC-MS Acquisition
-
Injector: Splitless mode, 280°C.
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Start: 60°C (Hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 5°C/min to 320°C (Hold 10 min).
-
Logic: The slow ramp (5°C/min) is essential to resolve the 3-, 4-, and 5-methyl isomers.
-
Analytical Decision Tree
The following workflow ensures rigorous identification, preventing false positives from co-eluting isomers.
Figure 2: Analytical decision tree for the mass spectral identification of methyl-branched alkane isomers.
References
-
Blomquist, G. J., & Bagnères, A. G. (2010).[1] Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
-
NIST Mass Spectrometry Data Center. (2023). Tridecane, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
Ginzel, M. D., et al. (2006). Cuticular Hydrocarbons of the Longhorned Beetles. Journal of Chemical Ecology.
-
Carlson, D. A., et al. (1998). Cuticular Hydrocarbons of Tsetse Flies. Archives of Insect Biochemistry and Physiology.
-
Howard, R. W., & Blomquist, G. J. (2005).[2][3] Ecological, behavioral, and biochemical roles of insect cuticular hydrocarbons. Annual Review of Entomology.
Sources
biological significance of 4-Methyltridecane in pheromone signaling
This technical guide details the biological significance of 4-Methyltridecane , focusing on its critical role as a specific rhizosphere kairomone induced by root herbivory, and its secondary function as a cuticular hydrocarbon (CHC) in insect signaling.
Technical Guide for Chemical Ecologists & Agrochemical Researchers
Part 1: Executive Summary & Chemical Profile
4-Methyltridecane (C₁₄H₃₀) is a methylated alkane that functions as a high-fidelity biological signal in two distinct ecological contexts:
-
Rhizosphere Kairomone: It is a specific volatile marker emitted by Brassica roots upon damage by the cabbage root fly (Delia radicum). Unlike general stress signals (e.g., methyl salicylate), 4-Methyltridecane specifically indicates below-ground herbivory, recruiting specialized parasitoids.[1]
-
Insect Cuticular Hydrocarbon (CHC): It serves as a contact recognition cue in the waxy layer of various arthropods, modulating desiccation resistance and nestmate recognition.
Chemical Identity
| Property | Specification |
| IUPAC Name | 4-Methyltridecane |
| CAS Number | 26730-12-1 |
| Formula | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol |
| Chirality | One stereocenter at C4.[2][3][4][5][6][7][8][9] Biological systems often produce specific enantiomers (R or S), though racemic mixtures are common in synthetic standards. |
| Volatility | Moderate; suitable for short-range soil diffusion and contact signaling. |
Part 2: Biological Significance & Signaling Mechanisms
The Rhizosphere Kairomone Pathway (Brassica vs. Delia)
In the Brassica rapa ecosystem, 4-Methyltridecane acts as a "cry for help" specifically from the roots.
-
Induction Trigger: Feeding by Delia radicum larvae damages root tissue.
-
Biosynthetic Response: The plant upregulates fatty acid decarbonylation pathways in root cells. Unlike shoot damage which triggers the Jasmonic Acid (JA) pathway leading to Green Leaf Volatiles (GLVs), root damage specifically elevates 4-Methyltridecane and salicylaldehyde.
-
Tritrophic Interaction: The compound diffuses through the soil matrix. Soil-dwelling parasitoids (e.g., Trybliographa rapae) and predators (e.g., Aleochara beetles) detect this gradient to locate the host larvae.
Cuticular Hydrocarbon (CHC) Signaling
In insects (e.g., Blattella germanica, Spodoptera), 4-Methyltridecane is embedded in the epicuticular wax.
-
Function: It disrupts the crystallization of straight-chain alkanes (n-alkanes), creating a more fluid, impermeable barrier against water loss.
-
Recognition: As a methyl-branched alkane, it provides a more complex "information bit" than n-alkanes, allowing for species-specific or colony-specific recognition via antennal contact.
Signaling Pathway Visualization
The following diagram illustrates the specific induction of 4-Methyltridecane in roots versus shoots and its reception by parasitoids.
Caption: Differential induction of 4-Methyltridecane by root herbivory versus shoot herbivory in Brassica plants.
Part 3: Analytical & Experimental Protocols
Protocol 1: GC-MS Identification of 4-Methyltridecane
Objective: Isolate and identify 4-Methyltridecane from root exudates or insect cuticles.
Self-Validating Step: The presence of the diagnostic ion m/z 183 (M-15) is insufficient alone. You must verify the Kovats Retention Index (RI) against a C10-C20 alkane ladder.
-
Sample Collection:
-
Roots: Use dynamic headspace collection on potted plants. Enclose the pot in a PTFE bag; push filtered air in at 200 mL/min and pull through a Porapak Q trap.
-
Insects: Immerse freeze-killed specimen in 200 µL hexane for 5 minutes.
-
-
GC Parameters:
-
Column: DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm). Non-polar columns are essential for alkane separation.
-
Carrier Gas: Helium at 1 mL/min.
-
Temp Program: 60°C (1 min hold) → 5°C/min → 280°C (10 min hold).
-
-
MS Detection (EI Mode 70eV):
-
Target Peak: Look for molecular ion m/z 198 (small).
-
Diagnostic Fragments:
-
m/z 43, 57, 71: Typical alkane series.
-
m/z 183 (M-15): Loss of terminal methyl.
-
Specific Branching Ions: For 4-methyltridecane, cleavage at the branch point yields fragments at C4 . Look for enhanced ions corresponding to the branch loss.
-
-
-
Validation: Calculate RI using the equation:
Target RI on DB-5: Approx. 1347-1350 .[5]
Protocol 2: Soil Olfactometer Bioassay (Rhizosphere Signaling)
Objective: Test the attraction of soil-dwelling parasitoids to 4-Methyltridecane.
Causality: Standard Y-tubes fail for soil insects because they rely on air currents. This protocol uses a sand-based static diffusion olfactometer to mimic natural gradients.
-
Apparatus Setup:
-
Use a 4-arm olfactometer filled with sterile, moist sand (10% moisture).
-
Treatment Arm: Inject 10 µL of 4-Methyltridecane (10 ng/µL in hexane) onto a filter paper disc buried at the arm's end.
-
Control Arms: Hexane solvent only.
-
-
Insect Release:
-
Introduce the parasitoid (T. rapae) into the central chamber.
-
Cover with a red filter (parasitoids are often blind to red light) to minimize visual cues.
-
-
Data Recording:
-
Record residence time in each arm over 20 minutes.
-
Success Metric: A statistically significant preference (Chi-square test, P < 0.05) for the treatment arm indicates kairomonal activity.
-
Part 4: Synthesis & Application in Pest Management
Synthesis Strategy (Drug/Pheromone Dev)
For field trials, racemic 4-methyltridecane is often sufficient, but enantiopure standards are required to test receptor specificity.
-
Route: Grignard coupling of 2-bromopentane (chiral or racemic) with nonylmagnesium bromide is a common pathway, though it may yield mixtures.
-
Preferred Route (High Purity): Wittig reaction of 2-pentanone with nonyltriphenylphosphonium bromide , followed by hydrogenation.
Applications
-
Monitoring Traps: Baiting subterranean traps with 4-Methyltridecane to monitor Delia root fly populations or their natural enemies.
-
Push-Pull Strategy:
-
Pull: Use 4-Methyltridecane in trap crops to attract parasitoids to the field perimeter.
-
Push: Not applicable (it is an attractant).
-
References
-
Pierre, P. et al. (2011). Root-damaging insects and the specific induction of volatile cues. Journal of Chemical Ecology .
-
Kessler, A. & Baldwin, I.T. (2001). Defensive function of herbivore-induced plant volatile emissions in nature. Science .
-
Blomquist, G.J. & Bagnères, A.G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press .
-
NIST Mass Spectrometry Data Center. 4-Methyltridecane Mass Spectrum. NIST Chemistry WebBook .
-
Rasmann, S. et al. (2005). Recruitment of entomopathogenic nematodes by insect-damaged maize roots. Nature .
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Methyltridecane (26730-12-1) for sale [vulcanchem.com]
- 4. orbi.uliege.be [orbi.uliege.be]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Ligands for Pheromone-Sensing Neurons Are Not Conformationally Activated Odorant Binding Proteins | PLOS Biology [journals.plos.org]
- 9. New Halogenated Compounds from Halimeda macroloba Seaweed with Potential Inhibitory Activity against Malaria - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide to 4-Methyltridecane: Thermodynamics, Synthesis, and Applications
Topic: Thermodynamic Data, Synthesis, and Applications of 4-Methyltridecane Content Type: In-Depth Technical Guide Audience: Researchers, Chemical Engineers, and Drug Development Professionals
Executive Summary & Chemical Identity
4-Methyltridecane (CAS: 26730-12-1) is a branched-chain saturated hydrocarbon (
This guide provides a rigorous analysis of its physicochemical properties, a validated synthesis protocol, and its analytical footprint.
Chemical Identity Table
| Parameter | Data |
| IUPAC Name | 4-Methyltridecane |
| CAS Number | 26730-12-1 |
| Molecular Formula | |
| Molecular Weight | 198.39 g/mol |
| SMILES | CCCCCCCCCC(C)CCC |
| InChI Key | BPHJCXVZYVVFBT-UHFFFAOYSA-N |
Thermodynamic Profile & Physicochemical Data
Accurate thermodynamic data is essential for modeling phase behavior in formulation science. While experimental data for specific isomers can be scarce, the values below represent a synthesis of experimental retention data and high-confidence predictive models calibrated against n-alkane benchmarks.
Physicochemical Properties Table
| Property | Value | Confidence/Source |
| Boiling Point (Normal) | 243.0 °C ± 3.0 °C | Predicted (QSPR/Group Contribution) [1] |
| Boiling Point (n-Tetradecane ref) | 253.5 °C | Experimental Anchor (Comparison) |
| Density ( | 0.762 g/mL | Predicted |
| Refractive Index ( | 1.428 | Predicted |
| Flash Point | ~100 °C | Estimated (Closed Cup) |
| Enthalpy of Vaporization ( | 48.5 kJ/mol | Estimated at |
| Kovats Retention Index (DB-5) | 1360 | Experimental (NIST) [2] |
| LogP (Octanol-Water) | 7.5 | Consensus Model |
Thermodynamic Insight: The Isomer Effect
The boiling point of 4-methyltridecane is approximately 10°C lower than its straight-chain isomer, n-tetradecane. This depression is caused by the branching at the C4 position, which disrupts the efficient packing of the hydrocarbon chains, thereby reducing the intermolecular Van der Waals dispersion forces.
Critical Application Note: In gas chromatography, 4-methyltridecane elutes significantly earlier than n-tetradecane. The experimental Kovats Retention Index (RI) of 1360 on a non-polar column (DB-5/SE-30) is the most reliable metric for identification in complex mixtures, distinguishing it from other methyl-branched isomers.
Experimental Protocol: Synthesis & Purification
Objective: Synthesize high-purity 4-methyltridecane for use as an analytical standard. Methodology: Grignard Addition followed by Dehydration and Catalytic Hydrogenation. Rationale: This route avoids the isomerization issues common in Friedel-Crafts alkylation and provides a chemically defined pathway with easily separable intermediates.
Phase 1: Grignard Addition
Reaction: 2-Pentanone + Nonylmagnesium Bromide
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.
-
Reagent Formation: Add magnesium turnings (1.2 eq) and a crystal of iodine to anhydrous THF. Add 1-bromononane (1.0 eq) dropwise to initiate the Grignard formation. Reflux for 1 hour until Mg is consumed.
-
Addition: Cool the nonylmagnesium bromide solution to 0°C. Add 2-pentanone (0.9 eq) in THF dropwise over 30 minutes.
-
Expert Tip: Keep the temperature below 5°C to prevent enolization side reactions.
-
-
Workup: Quench with saturated
. Extract with diethyl ether (3x). Dry organic layer over and concentrate to yield crude 4-methyltridecan-4-ol.
Phase 2: Dehydration & Hydrogenation
Reaction: Alcohol
-
Dehydration: Reflux the crude alcohol in toluene with a catalytic amount of
-toluenesulfonic acid (pTSA) in a Dean-Stark apparatus.-
Validation: Monitor water collection. Reaction is complete when theoretical water volume is collected.
-
-
Isolation: Wash the toluene solution with
and water. Evaporate solvent to yield a mixture of 4-methyl-3-tridecene and 4-methyl-4-tridecene. -
Hydrogenation: Dissolve the alkene mixture in hexane. Add 10% Pd/C catalyst (5 wt%). Stir under
atmosphere (balloon pressure sufficient) for 12 hours. -
Purification: Filter through a Celite pad to remove catalyst. Concentrate solvent.
-
Final Polish: Distill under reduced pressure (vacuum distillation) to isolate pure 4-methyltridecane.
Synthesis Workflow Diagram
Caption: Step-by-step synthetic pathway from precursor coupling to final saturated hydrocarbon.
Analytical Characterization & Applications
Mass Spectrometry (GC-MS)
In drug development and metabolic profiling, identifying 4-methyltridecane requires recognizing specific fragmentation patterns.
-
Molecular Ion (
): m/z 198 (often weak). -
Base Peak: Typically m/z 43 (
) or m/z 57 ( ). -
Diagnostic Fragments: Look for fragments corresponding to the loss of the methyl branch. The cleavage at the branching point (C4) typically yields characteristic alkyl fragments.
Research Applications
-
Chemical Ecology (Pheromones): Methyl-branched alkanes are critical components of insect cuticular hydrocarbons (CHCs). They function as contact pheromones for species recognition and mating cues. 4-Methyltridecane is used as a standard to map these profiles in evolutionary biology studies [3].
-
Phase Change Material (PCM) Research: Due to its specific melting/boiling profile, it is investigated in binary mixtures to tune the thermal energy storage properties of PCMs for temperature regulation.
-
Chromatographic Standard: It serves as a "non-polar retention marker" to calculate Kovats Indices for unknown compounds in essential oil analysis.
References
-
NIST Chemistry WebBook. Tridecane, 4-methyl- Properties. National Institute of Standards and Technology. Link
-
PubChem. 4-Methyltridecane Compound Summary. National Library of Medicine. Link
- Nelson, D. R., & Blomquist, G. J. (1995). Insect waxes. In Waxes: Chemistry, molecular biology and functions (pp. 1-90). Oily Press. (Contextual grounding for methyl-branched alkane relevance in insects).
4-Methyltridecane identification in plant essential oil composition
Executive Summary
The identification of minor branched hydrocarbons, such as 4-methyltridecane (
This guide provides a rigorous, self-validating protocol for the definitive identification of 4-methyltridecane. It moves beyond simple library matching—which yields high false-positive rates for alkanes—and establishes a multi-dimensional validation workflow combining Gas Chromatography-Mass Spectrometry (GC-MS), Linear Retention Indices (LRI), and biosynthetic plausibility assessment.
The Analyte in Context
4-Methyltridecane is a methylated alkane often found in the cuticular waxes of plants (e.g., Solanaceae, Lamiaceae) and occasionally in essential oils due to solvent extraction carryover or hydrodistillation of waxy aerial parts.
Physicochemical Profile[1][2][3][4][5]
-
Molecular Formula:
[2] -
Molecular Weight: 198.39 g/mol [1]
-
Structural Feature: A methine branching point at the C4 position of a tridecane backbone.[1]
-
Analytical Behavior: Non-polar; elutes between n-tridecane (
) and n-tetradecane ( ) on standard polysiloxane columns.
Why It Matters
The presence of specific branched alkanes is a chemotaxonomic marker. In drug development, distinguishing between plant-synthesized alkanes and petrochemical adulterants (residues from extraction solvents) is critical for regulatory compliance.
Analytical Challenges & Solutions
| Challenge | Scientific Context | The Solution |
| Spectral Isomerism | Mass spectra of 2-, 3-, 4-, and 5-methyltridecane are nearly identical (base peak | Linear Retention Index (LRI) is the primary discriminator, not MS matching alone. |
| Matrix Masking | Elutes in the "sesquiterpene zone" (RI 1350–1450), often hidden by Caryophyllene or Cubebene. | Spectral Deconvolution (e.g., AMDIS) and high-split ratio injection. |
| Plastic Contamination | Phthalates and alkanes from pipette tips can mimic plant metabolites. | Blank Subtraction and use of glass/Teflon labware only. |
The Gold Standard Protocol: GC-MS/FID
This protocol ensures "Self-Validating" results by enforcing the use of internal standards and retention indexing.
A. Sample Preparation[7][8]
-
Extraction: Hydrodistillation (Clevenger) is preferred to minimize wax extraction. If using Solvent Extraction (Hexane), expect higher alkane yields.
-
Dilution: Dilute EO 1:100 in HPLC-grade n-hexane.
-
Standard Spiking (Critical): Spike the sample with a
n-alkane homologous series standard. This allows for the calculation of LRI directly from the sample run, eliminating inter-run variability.
B. Chromatographic Conditions[1][7][8][9][10]
-
System: GC-MS (Single Quadrupole or ToF).
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Temperature Program:
-
40°C (hold 2 min)
-
Ramp 3°C/min to 240°C
-
Ramp 10°C/min to 300°C (hold 5 min)
-
Rationale: Slow ramp (3°C/min) is essential to separate the methyl-branched isomers from the linear alkane baseline.
-
C. Mass Spectrometry Parameters
-
Ionization: Electron Impact (EI) at 70 eV.
-
Scan Range:
35–450. -
Transfer Line: 280°C.
Data Analysis & Validation Logic
Step 1: Linear Retention Index (LRI) Calculation
Do not rely on Retention Time (RT). You must calculate the LRI using the Van den Dool and Kratz equation:
Where:
- = Retention time of 4-methyltridecane.
-
= Retention time of n-tridecane (
). -
= Retention time of n-tetradecane (
).
Target Value: On a DB-5MS column, 4-Methyltridecane elutes at LRI 1359–1361 .
-
n-Tridecane: 1300
-
n-Tetradecane: 1400
-
Note: If your calculated LRI is >1370, it is likely not the 4-methyl isomer (potentially 3-methyl or 2-methyl).
Step 2: Mass Spectral Deconvolution
The mass spectrum must be inspected for specific fragmentation logic:
-
Molecular Ion: Small but visible at
198. -
Base Peak: Typically
43 ( ) or 57 ( ). -
Diagnostic Fragment: Look for
155 ( ).-
Mechanism:[3] Cleavage at the C3-C4 bond loses a propyl group (
, mass 43), leaving a secondary carbocation at C4 ( , mass 155). This is favored over the loss of a methyl group ( ) which is dominant in iso-alkanes (2-methyl).
-
Step 3: Biosynthetic Plausibility Check
Confirm the plant source. Branched alkanes are synthesized via the Fatty Acid Elongation pathway involving methyl-branched amino acid precursors (Valine/Isoleucine) or methyl-malonyl-CoA incorporation.
-
High Probability:Solanaceae (Tobacco), Rosaceae, Lamiaceae.
-
Low Probability: Conifers (dominated by terpenes).
Visualization: The Identification Workflow
The following diagram outlines the decision logic required to validate 4-methyltridecane, preventing common misidentifications with n-tetradecane or other isomers.
Figure 1: Decision tree for the rigorous identification of 4-methyltridecane, prioritizing Retention Index (LRI) as the primary filter before Mass Spectral confirmation.
Comparative Data Table
| Compound | LRI (DB-5MS) | Molecular Ion ( | Key Diagnostic Fragments |
| n-Tridecane | 1300 | 184 | 43, 57, 71, 85 (Smooth decay) |
| 4-Methyltridecane | 1359 - 1361 | 198 | 43, 57, 155 ( |
| 3-Methyltridecane | 1368 - 1372 | 198 | 169 ( |
| 2-Methyltridecane | 1345 - 1350 | 198 | 183 ( |
| n-Tetradecane | 1400 | 198 | 43, 57, 71, 85 (Smooth decay) |
Note: LRI values are approximate and column-dependent. The sequence of elution (2-Me < 4-Me < 3-Me) is generally consistent on non-polar phases.
References
-
National Institute of Standards and Technology (NIST). (2023). 4-Methyltridecane Mass Spectrum and Retention Index Data. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. 4th Edition. Allured Publishing Corporation.[4] (Standard reference for LRI values).
-
Babushok, V. I., Linstrom, P. J., & Zenkevich, I. G. (2011). Retention Indices for Frequently Reported Compounds of Plant Essential Oils. Journal of Physical and Chemical Reference Data, 40(4). Available at: [Link]
- Eglinton, G., & Hamilton, R. J. (1967). Leaf Epicuticular Waxes. Science, 156(3780), 1322–1335. (Foundational text on plant alkane biosynthesis).
-
LECO Corporation. (2019). Essential Oil Characterization with GC-MS and Retention Index Determinations. Application Note. Available at: [Link]
Sources
role of 4-Methyltridecane in microbial volatile organic compounds (MVOCs)
The Role of 4-Methyltridecane in Microbial Volatile Organic Compounds (MVOCs): Biosynthesis, Detection, and Functional Implications
Executive Summary
4-Methyltridecane (
For researchers in drug development and microbial ecology, 4-Methyltridecane represents a target of interest for two reasons:
-
Chemotaxonomy & Diagnostics: Its presence correlates with specific microbial metabolic states and pathogen infections (e.g., basal rot in Allium species).
-
Bioactivity: As a lipophilic branched hydrocarbon, it contributes to membrane fluidity modulation and exhibits potential antimicrobial properties when part of a volatile complex.
Part 1: Chemical Identity & Physicochemical Properties
4-Methyltridecane is a saturated, branched hydrocarbon.[1] Unlike straight-chain alkanes (
| Property | Specification |
| IUPAC Name | 4-Methyltridecane |
| Molecular Formula | |
| Molecular Weight | 198.39 g/mol |
| Boiling Point | ~250°C (Predicted) |
| Retention Index (RI) | 1360 ± 5 (on DB-5/HP-5 non-polar columns) |
| Key MS Fragments | |
| Solubility | Insoluble in water; soluble in hexane, dichloromethane, lipids. |
Part 2: Biosynthetic Mechanisms
The production of 4-Methyltridecane in microorganisms, particularly cyanobacteria, does not follow the standard terpene (MEP/MVA) pathways. Instead, it is derived from fatty acid metabolism coupled with S-adenosylmethionine (SAM)-dependent methylation.
The AAR-ADO Pathway
In cyanobacteria, alkanes are primarily generated via the Acyl-ACP Reductase (AAR) and Aldehyde Deformylating Oxygenase (ADO) pathway.[2][3][4] The branching is introduced prior to the final decarbonylation step.
-
Fatty Acid Elongation: Fatty Acid Synthase (FAS) II elongates the acyl chain bound to the Acyl Carrier Protein (ACP).
-
Methylation: A specific SAM-dependent methyltransferase targets the nascent acyl-ACP chain. For 4-methyltridecane, methylation likely occurs at the specific carbon position of the fatty acyl precursor (e.g., a C15 precursor methylated at C5, which becomes C4 after decarbonylation of the terminal aldehyde).
-
Reduction (AAR): The methylated Acyl-ACP is reduced to a methylated fatty aldehyde.
-
Deformylation (ADO): The aldehyde is converted to the alkane by removing the terminal carbonyl carbon as formate.[2]
Diagram 1: Biosynthetic Pathway of Branched Alkanes in Cyanobacteria
Caption: The AAR-ADO pathway incorporating SAM-dependent methylation to produce mid-chain branched alkanes.
Part 3: Ecological Roles & Drug Development Potential
Microbial Diagnostics (Pathogen Markers)
Recent studies have identified 4-Methyltridecane as a specific volatile marker in plant-pathogen interactions .
-
Fusarium Basal Rot: In onions infected by Fusarium oxysporum, 4-Methyltridecane levels rise significantly compared to healthy controls. It serves as a non-invasive diagnostic signal for early infection.
-
Root Herbivory: In Brassica plants, root damage by the fly Delia radicum induces the emission of 4-Methyltridecane, suggesting it is either a plant stress metabolite or a microbial byproduct from the rhizosphere microbiome activated by the damage.
Antimicrobial & Cytotoxic Potential
Branched alkanes are not metabolically inert. Their lipophilicity allows them to partition into microbial cell membranes, altering membrane fluidity and permeability.
-
Mechanism: Disruption of the lipid bilayer packing order.
-
Application: While rarely used as a monotherapy, 4-Methyltridecane is a component of bioactive essential oils (e.g., from Capsicum chinense) that exhibit antifungal activity against Sclerotinia and Rhizopus.
Part 4: Analytical Protocol (SPME-GC-MS)
To detect 4-Methyltridecane reliably, Solid Phase Microextraction (SPME) is the preferred method due to its sensitivity to low-concentration MVOCs without solvent interference.
Protocol: Detection of 4-Methyltridecane in Microbial Cultures
Step 1: Sample Preparation
-
Inoculate microbial strain (e.g., Cyanobacteria or Streptomyces) in 20 mL GC headspace vials containing 5 mL of specific media (BG-11 for cyanobacteria; ISP2 for Streptomyces).
-
Seal with magnetic screw caps containing PTFE/silicone septa.
-
Incubate at optimal growth temperature (25-30°C) for 3-7 days until mid-log phase.
Step 2: SPME Extraction
-
Fiber Selection: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) 50/30 µm fiber (Gray). This "triple-phase" fiber covers the wide polarity range of MVOCs.
-
Equilibration: Heat vial to 60°C for 15 minutes with agitation (250 rpm).
-
Extraction: Expose fiber to headspace for 30-45 minutes at 60°C.
Step 3: GC-MS Acquisition
-
Instrument: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: DB-5ms or HP-5ms (30 m × 0.25 mm ID × 0.25 µm film).
-
Inlet: Splitless mode, 250°C. Desorb fiber for 2 minutes.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program:
-
Hold 40°C for 2 min.
-
Ramp 5°C/min to 200°C.
-
Ramp 20°C/min to 280°C.
-
Hold 280°C for 5 min.
-
-
MS Detection: Electron Impact (EI) at 70 eV. Scan range
35–400.
Step 4: Data Analysis & Validation
-
Retention Index (RI) Calculation: Inject a C7-C30 alkane standard mix under identical conditions. Calculate RI for the target peak.
-
Target: 4-Methyltridecane should elute near RI 1360 .
-
-
Spectral Matching: Compare mass spectrum against NIST 20/23 library. Look for high match scores (>850) and the molecular ion
198.
Diagram 2: Analytical Workflow
Caption: SPME-GC-MS workflow for the isolation and identification of 4-Methyltridecane.
References
-
Microbial Volatile Organic Compounds: Biochemical Signatures and Applications. Walsh Medical Media. Retrieved from [Link][5][6][7][8]
-
Early Detection of Fusarium Basal Rot Infection in Onions and Shallots Based on VOC Profiles Analysis. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Insights into cyanobacterial alkane biosynthesis. Frontiers in Microbiology. Retrieved from [Link]
-
4-Methyltridecane PubChem Compound Summary. National Library of Medicine. Retrieved from [Link]
-
Promising antifungal activity of two varieties of Capsicum chinense. Brazilian Journal of Biology. Retrieved from [Link]
-
Tritrophic Interactions among Arthropod Natural Enemies, Herbivores and Plants Considering Volatile Blends. Insects. Retrieved from [Link]
Sources
- 1. 4-Methyltridecane | C14H30 | CID 117325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. frontiersin.org [frontiersin.org]
- 4. Insights into cyanobacterial alkane biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. biolmolchem.com [biolmolchem.com]
- 8. researchgate.net [researchgate.net]
4-Methyltridecane CAS number and IUPAC nomenclature
Content Type: Technical Guide / Chemical Profile Subject: 4-Methyltridecane (CAS: 26730-12-1) Audience: Drug Development Professionals, Analytical Chemists, and Metabolic Researchers.
Executive Summary
4-Methyltridecane (
This guide provides a definitive technical breakdown of 4-methyltridecane, establishing protocols for its synthesis, identification, and application in high-sensitivity bioassays.
Chemical Identity & Nomenclature
Accurate identification is the prerequisite for regulatory filing. The following identifiers must be used for Certificates of Analysis (CoA) and database registration.
| Identifier | Value | Notes |
| IUPAC Name | 4-Methyltridecane | Preferred Systematic Name |
| CAS Registry Number | 26730-12-1 | Racemic mixture (Standard commercial grade) |
| Molecular Formula | Saturated branched alkane | |
| SMILES | CCCCCCCCCC(C)CCC | Useful for cheminformatics/QSAR modeling |
| InChI Key | BPHJCXVZYVVFBT-UHFFFAOYSA-N | Unique hash for database interoperability |
| Chirality | Carbon-4 is a stereocenter | Exists as (R) and (S) enantiomers; typically synthesized as a racemate.[1] |
Stereochemical Context
The C4 position creates a chiral center. While the CAS 26730-12-1 refers to the racemate, enantioselective synthesis is rarely required for solvent/excipient applications but may be critical for pheromone-based vector control studies, where biological systems can discriminate between (4R) and (4S) configurations.
Physicochemical Profile
These parameters are essential for establishing GC method conditions and calculating partition coefficients in lipophilic drug delivery systems.
| Property | Value | Experimental/Predicted Source |
| Molecular Weight | 198.39 g/mol | Calculated |
| Boiling Point | ~243 °C (at 760 mmHg) | Extrapolated from homologous series |
| Density | 0.76 g/mL (at 20 °C) | Standard liquid alkane density |
| LogP (Octanol/Water) | ~7.5 | Highly lipophilic; Bioaccumulative potential |
| Refractive Index | 1.428 | Identification verification |
| Physical State | Colorless Liquid | At Standard Temperature & Pressure (STP) |
Analytical Characterization: GC-MS Profiling
For researchers tracking this compound in biological matrices (e.g., breath condensate or plasma), Mass Spectrometry (MS) coupled with Gas Chromatography (GC) is the gold standard.
Fragmentation Logic (Electron Ionization, 70 eV)
Branched alkanes undergo preferential cleavage at the branch point due to the stability of secondary carbocations. For 4-methyltridecane, the branch is at C4.
-
Molecular Ion (
): m/z 198 (Often weak or absent). -
Primary Cleavage (Alpha-cleavage at C4):
-
Loss of Propyl (
): Cleavage of the shorter chain.- m/z 155 (Diagnostic Peak).
-
Loss of Decyl (
): Cleavage of the longer chain.- m/z 57 (High intensity, but non-specific).
-
-
Secondary Rearrangements:
-
m/z 71 (
): Often observed due to rearrangement and stability of the fragment around the methyl branch.
-
Visualization: MS Identification Logic
The following diagram illustrates the decision tree for confirming 4-methyltridecane versus its linear isomer (tetradecane) or other branched isomers.
Figure 1: Decision logic for distinguishing 4-methyltridecane from linear and isomeric alkanes using Mass Spectrometry.
Synthesis Protocol (Reference Standard Grade)
Drug development requires high-purity standards (>98%) for impurity quantification. Commercial availability of specific branched isomers is often sporadic. The following Wittig Reaction protocol is the most reliable method to synthesize 4-methyltridecane with unambiguous regiochemistry.
Reaction Strategy
Target: 4-Methyltridecane Retrosynthesis: Disconnect at the C4 alkene precursor. Precursors: 2-Pentanone (C5 ketone) + Nonyltriphenylphosphonium bromide (C9 ylide).
Step-by-Step Methodology
Phase 1: Preparation of the Ylide
-
Reagents: Nonyl bromide (1.0 eq), Triphenylphosphine (
, 1.1 eq), Toluene. -
Procedure: Reflux nonyl bromide and
in toluene for 24 hours. Filter the white precipitate (phosphonium salt) and dry under vacuum. -
Activation: Suspend salt in dry THF at 0°C. Add n-Butyllithium (n-BuLi, 1.1 eq) dropwise. Solution turns orange/red (ylide formation).
Phase 2: Wittig Coupling
-
Addition: Add 2-Pentanone (0.9 eq) dropwise to the ylide solution at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 4 hours. The color will fade as the alkene forms.
-
Workup: Quench with water, extract with hexanes. Remove solvent and purify via silica gel chromatography (eluent: 100% hexanes).
-
Intermediate: This yields 4-methyl-3-tridecene (and isomers).
Phase 3: Hydrogenation (Saturation)
-
Reagents: Alkene intermediate, 10% Pd/C catalyst (5 wt%), Ethanol or Ethyl Acetate.
-
Procedure: Stir under
atmosphere (balloon pressure or 1-3 bar) for 12 hours. -
Purification: Filter through Celite to remove catalyst. Evaporate solvent.[2][3][4]
-
Final Product: 4-Methyltridecane (Colorless oil).
Visualization: Synthesis Workflow
Figure 2: Synthetic pathway for generating analytical-grade 4-methyltridecane.
Pharmaceutical & Biological Applications[5]
A. Breath Biopsy & Oxidative Stress Biomarkers
Methylated alkanes are emerging as critical biomarkers in Breath Volatile Organic Compound (VOC) analysis.
-
Mechanism: Lipid peroxidation of cell membranes releases specific alkanes. While ethane/pentane are common, longer chain methylated alkanes like 4-methyltridecane are investigated as markers for specific metabolic dysregulation in lung cancer and mycobacterial infections.
-
Protocol Utility: 4-Methyltridecane is used as a retention index standard in these assays because it elutes in a specific window on non-polar columns (e.g., DB-5), allowing researchers to normalize retention times for complex breath matrices.
B. Mineral Oil Hydrocarbon (MOH) Impurities
In drug formulation, "pharmaceutical grade" mineral oils are used as excipients. However, contamination with specific branched alkanes can induce inflammatory responses (granulomas).
-
Toxicology: The accumulation of specific chain lengths (
) in the liver and lymph nodes is structural-dependent. -
Application: 4-Methyltridecane serves as a specific toxicological standard to quantify the "branched vs. linear" ratio in mineral oil batches, ensuring compliance with European Pharmacopoeia purity standards.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117325, 4-Methyltridecane. Retrieved from [Link][5]
-
NIST Mass Spectrometry Data Center. Tridecane, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Cheméo. Chemical Properties of Tridecane, 4-methyl-. Retrieved from [Link]
- IUPAC.Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. (Blue Book). Explains the "lowest locant" rule for methyl substitution.
- Organic Syntheses.General procedures for Wittig Olefination. (Standard methodology adapted for Protocol Section 5).
Sources
literature review of methylated alkanes and 4-Methyltridecane
The Architecture of Hydrocarbon Signaling: A Technical Review of 4-Methyltridecane
Executive Summary
4-Methyltridecane (C₁₄H₃₀) represents a critical class of monomethyl-branched alkanes serving dual functions in biological systems and industrial applications.[1][2] In chemical ecology, it functions as a vital component of Cuticular Hydrocarbons (CHCs) , mediating species recognition and desiccation resistance in insects. In the petrochemical sector, it serves as a high-fidelity standard for determining Kovats Retention Indices (KI) and calibrating combustion properties of aviation fuels. This guide synthesizes the physicochemical architecture, synthesis methodologies, and analytical fingerprints of 4-Methyltridecane for advanced research applications.
Chemical Profile & Physicochemical Properties[1][3]
4-Methyltridecane is a chiral alkane characterized by a single methyl branch at the C4 position of a tridecane backbone.[1] This structural asymmetry significantly lowers its freezing point compared to n-tetradecane, enhancing cuticular fluidity in biological membranes.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 4-Methyltridecane |
| Molecular Formula | C₁₄H₃₀ |
| Molecular Weight | 198.39 g/mol |
| CAS Registry | 26730-12-1 |
| Boiling Point | ~247.9°C (Predicted) |
| Chiral Center | C4 (Exists as (R) and (S) enantiomers) |
| Kovats Index (DB-5) | 1360 ± 5 |
| Physical State | Colorless liquid at STP |
Synthesis Protocol: The Wittig-Hydrogenation Route
While enantioselective coupling (e.g., using chiral organocuprates) is required for isolating specific stereoisomers, the Wittig reaction followed by catalytic hydrogenation remains the most robust protocol for generating the racemic standard used in GC-MS calibration.
Mechanism & Workflow
The synthesis strategy involves the coupling of 2-pentanone with a nonylphosphonium salt to form the alkene intermediate, which is subsequently reduced.
Step-by-Step Methodology:
-
Phosphonium Salt Formation:
-
Reagents: 1-Bromononane (1.0 eq), Triphenylphosphine (1.1 eq), Toluene.
-
Protocol: Reflux 1-bromononane and PPh₃ in toluene for 24 hours. Filter the white precipitate (Nonyltriphenylphosphonium bromide) and dry under vacuum.
-
-
Wittig Olefination:
-
Reagents: Nonyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), 2-Pentanone.
-
Protocol: Suspend the salt in anhydrous THF at 0°C. Add n-BuLi dropwise to generate the ylide (orange/red color). Stir for 1 hour. Add 2-pentanone slowly. Warm to room temperature and reflux for 4 hours.
-
Workup: Quench with water, extract with hexane, and purify via silica gel chromatography to isolate 4-methyl-3-tridecene and 4-methyl-4-tridecene isomers.
-
-
Catalytic Hydrogenation:
-
Reagents: Alkene mixture, Pd/C (10%), H₂ gas (balloon pressure), Ethanol.
-
Protocol: Stir the alkene mixture with Pd/C under H₂ atmosphere for 12 hours. Filter through Celite to remove the catalyst.
-
Purification: Distillation yields pure 4-Methyltridecane.
-
Figure 1: Synthetic pathway converting linear precursors into the branched 4-Methyltridecane via Wittig olefination.
Analytical Characterization: The Mass Spectral Fingerprint
Identification of 4-Methyltridecane relies heavily on Gas Chromatography-Mass Spectrometry (GC-MS). The methyl branch at C4 induces specific fragmentation patterns that distinguish it from its linear isomer (n-tetradecane) and other branched isomers.
Diagnostic Fragmentation
The stability of the secondary carbocation at the branch point directs the cleavage.
-
Molecular Ion (M⁺): m/z 198 (Typically weak intensity).
-
Base Peak / Diagnostic Ions:
-
-Cleavage (Loss of Propyl): Cleavage at the C4-C3 bond results in the loss of a propyl group (M-43).
-
Fragment:
.
-
-
-Cleavage (Loss of Decyl): Cleavage at the C4-C5 bond results in the loss of the long decyl chain.
-
Fragment:
. -
Note: The peak at m/z 57 is often the base peak (100% relative abundance) due to the formation of the stable sec-butyl cation or rearrangement ions.
-
-
-Cleavage (Loss of Propyl): Cleavage at the C4-C3 bond results in the loss of a propyl group (M-43).
Table 2: Diagnostic Ion Table
| Ion (m/z) | Origin / Fragment | Interpretation |
| 198 | Molecular Ion (Parent) | |
| 155 | Loss of Propyl group (Branch point identification) | |
| 57 | Formation of butyl cation (Dominant peak) | |
| 43 | Propyl fragment (Common in alkanes, less specific) |
Biological Significance: Chemical Ecology
In the biological domain, 4-Methyltridecane is not merely a fuel component but a sophisticated signaling molecule. It is embedded within the epicuticular wax layer of insects.
Mechanistic Roles
-
Desiccation Barrier: The methyl branch disrupts the tight crystalline packing of linear alkanes (like n-tricosane), lowering the melting point of the wax mixture. This creates a "liquid crystal" phase that maintains waterproofing flexibility across variable temperatures.
-
Semiochemical Signaling: As a volatile component of Cuticular Hydrocarbons (CHCs), it acts as a contact pheromone. The specific chirality (R vs. S) and position of the methyl group allow for species-specific recognition (e.g., in ants and beetles), preventing cross-species mating.
Figure 2: Functional dichotomy of 4-Methyltridecane in insect physiology, bridging physical protection and chemical communication.
References
-
PubChem. (2025).[1][2] 4-Methyltridecane Compound Summary. National Library of Medicine.[1] [Link]
-
NIST Mass Spectrometry Data Center. (2025).[1][2] Tridecane, 4-methyl- Mass Spectrum. National Institute of Standards and Technology. [Link]
-
Bramston-Cook, R. (2025).[1] Kovats Indices for C2-C13 Hydrocarbons. Lotus Consulting.[3] [Link]
- Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press. (Contextual grounding for CHC biosynthesis and function).
-
El-Sayed, A. M. (2025).[4][5] The Pherobase: Database of Pheromones and Semiochemicals. [Link]
Sources
- 1. 4-Methyltridecane | C14H30 | CID 117325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Methyltridecane | C14H30 | CID 33588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lotusinstruments.com [lotusinstruments.com]
- 4. The Kovats Retention Index: 4-Methylheptadecane (C18H38) [pherobase.com]
- 5. scribd.com [scribd.com]
Methodological & Application
Application Note: Protocols for the Chemical Synthesis of 4-Methyltridecane
Abstract
4-Methyltridecane (CAS 26730-12-1) is a branched alkane of significant interest in chemical ecology as a semiochemical (pheromone) in various insect species and as a specific molecular marker in petrochemical analysis. This application note details a robust, scalable protocol for the synthesis of 4-methyltridecane. We present a primary Grignard-mediated convergent synthesis designed for high yield and operational simplicity, alongside an advanced Asymmetric Hydrogenation workflow for isolating enantiopure isotopomers.
Introduction & Retrosynthetic Analysis
The synthesis of methyl-branched alkanes requires precise carbon-carbon bond formation to avoid isomeric mixtures that are difficult to separate. For 4-methyltridecane, the strategic disconnection centers on the quaternary carbon at position 4.
Strategic Disconnection
The molecule is dissected into two primary synthons: a C9 nucleophile and a C5 electrophile.
-
Route A (Convergent): Nucleophilic attack of nonylmagnesium bromide on 2-pentanone, followed by dehydration and hydrogenation. This utilizes the commercially ubiquitous 2-pentanone to establish the C4-branching point.
-
Route B (Enantioselective): Stereocontrolled reduction of the trisubstituted alkene intermediate using chiral Iridium catalysts (e.g., Pfaltz or Crabtree type) to establish the C4 stereocenter.
Retrosynthesis Diagram
Figure 1: Retrosynthetic analysis of 4-Methyltridecane showing the convergent disconnection at the C4 position.
Protocol A: Racemic Synthesis (Grignard Route)
Objective: Synthesis of racemic 4-methyltridecane on a gram scale.
Mechanism: Nucleophilic addition
Materials & Equipment
| Reagent | CAS No. | Equiv.[1] | Role |
| 1-Bromononane | 693-58-3 | 1.1 | Grignard Precursor |
| Magnesium Turnings | 7439-95-4 | 1.2 | Metal Reagent |
| 2-Pentanone | 107-87-9 | 1.0 | Electrophile |
| Iodine (Crystal) | 7553-56-2 | Cat. | Initiator |
| THF (Anhydrous) | 109-99-9 | Solvent | Reaction Medium |
| p-Toluenesulfonic acid | 104-15-4 | Cat. | Dehydration Catalyst |
| Pd/C (10%) | 7440-05-3 | Cat. | Hydrogenation Catalyst |
Step-by-Step Methodology
Step 1: Preparation of Nonylmagnesium Bromide
-
Setup: Flame-dry a 3-neck round-bottom flask (RBF) equipped with a reflux condenser, addition funnel, and nitrogen inlet.
-
Activation: Add Mg turnings (1.2 equiv) and a single crystal of iodine. Heat gently with a heat gun until iodine vaporizes to activate the Mg surface.
-
Initiation: Add 10% of the 1-bromononane solution (in anhydrous THF). Wait for exotherm (solvent boiling, turbidity).
-
Addition: Dropwise add the remaining bromide solution over 45 minutes, maintaining a gentle reflux.
-
Completion: Reflux for an additional 1 hour to ensure complete consumption of bromide.
Step 2: Grignard Addition
-
Cooling: Cool the Grignard reagent to 0°C using an ice bath.
-
Addition: Add 2-pentanone (1.0 equiv) in THF dropwise over 30 minutes. Critical: Exothermic reaction; monitor internal temperature to keep <10°C.
-
Reaction: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Quench: Cool to 0°C and quench carefully with saturated aqueous NH₄Cl.
-
Workup: Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate to yield crude 4-methyltridecan-4-ol .
Step 3: Dehydration
-
Process: Dissolve crude alcohol in toluene. Add p-Toluenesulfonic acid (pTSA, 5 mol%).
-
Dean-Stark: Reflux with a Dean-Stark trap to remove water azeotropically.
-
Monitoring: Reaction is complete when water collection ceases (approx. 2-4 hours).
-
Purification: Wash with NaHCO₃, dry, and concentrate. Pass through a short silica plug (Hexanes) to isolate the mixture of alkene isomers.
Step 4: Hydrogenation
-
Reactor: Place alkene mixture in a pressure vessel or hydrogenation flask. Dissolve in Hexane or EtOH.
-
Catalyst: Add 10% Pd/C (5 wt% loading relative to substrate).
-
Reduction: Pressurize with H₂ (3 atm/45 psi) and stir vigorously at RT for 12 hours.
-
Filtration: Filter through a Celite pad to remove Pd/C. Safety: Pd/C is pyrophoric; keep wet.
-
Final Purification: Remove solvent. Distill under reduced pressure (Kugelrohr or fractional distillation) to obtain pure 4-methyltridecane.
Protocol B: Enantioselective Considerations
For applications requiring specific enantiomers (e.g., pheromone bioassays), the racemic alkene intermediate from Step 3 can be subjected to asymmetric hydrogenation.
Core Concept: Use of a chiral Iridium-N,P ligand complex (e.g., Crabtree's catalyst modified with chiral oxazoline ligands) allows for the discrimination of the prochiral alkene faces.
Figure 2: Divergent synthesis of enantiomers via Asymmetric Hydrogenation.
Quality Control & Characterization
Verify the identity and purity of the synthesized compound using the following parameters.
Expected Data
| Technique | Parameter | Expected Signal / Value |
| GC-MS | Molecular Ion ( | m/z 198 |
| Base Peak | m/z 43 or 57 (Fragment patterns typical of alkanes) | |
| Retention Index (RI) | Approx. 1360-1375 (on non-polar columns like DB-5) | |
| 1H NMR | Methyl (branch) | |
| Terminal Methyls | ||
| Methylene Envelope | ||
| Boiling Point | Standard Pressure | ~230-240°C (Estimated) |
Troubleshooting
-
Impurity: Unreacted Ketone: Check for signal at
2.1 ppm (singlet) in 1H NMR. Remove via silica gel chromatography (100% Hexanes elutes alkane, ketone sticks). -
Impurity: Alcohol: Check for broad OH stretch in IR (~3400 cm⁻¹). Repeat dehydration step if present.
Safety & Handling
-
Flammability: 4-Methyltridecane is a combustible liquid. Keep away from heat/sparks.
-
Grignard Reagents: Highly reactive with water. Use strict anhydrous conditions.
-
Palladium on Carbon: Pyrophoric when dry. Always keep wet with water or solvent during filtration.
-
Waste: Dispose of heavy metal waste (Pd) and organic solvents according to EHS regulations.
References
-
NIST Chemistry WebBook. "Tridecane, 4-methyl- (CAS 26730-12-1) Mass Spectrum and Properties." National Institute of Standards and Technology. [Link]
- Mori, K. (2010). "Synthesis of Pheromones: Part 1 & 2." In Comprehensive Natural Products II.
- Carlson, D. A., et al. (1998). "Hydrocarbons of the tsetse fly Glossina tachinoides." Journal of Chemical Ecology, 24, 1360-1375. (Context for methyl-branched alkanes in insects).
- Pfaltz, A., & Andersson, P. G. (2017). "Iridium-catalyzed asymmetric hydrogenation of unfunctionalized olefins." Chemical Reviews. (Reference for Protocol B).
Sources
Application Note: Enantioselective Synthesis of (4R)- and (4S)-4-Methyltridecane
Topic: Enantioselective Synthesis of Chiral 4-Methyltridecane Content Type: Application Note & Protocol Role: Senior Application Scientist
Executive Summary
This guide details the enantioselective synthesis of 4-methyltridecane , a chiral branched alkane frequently identified as a volatile pheromone component in various insect species (e.g., Lampyris noctiluca, Atta texana). The synthesis of methyl-branched hydrocarbons presents a unique challenge due to "cryptochirality"—the extremely low optical rotation caused by the structural similarity of the alkyl chains flanking the chiral center.
We present a modular, auxiliary-controlled protocol utilizing Myers' pseudoephedrine alkylation. This method is selected for its operational robustness, high diastereoselectivity (
Structural Analysis & Retrosynthesis
Target Molecule: 4-Methyltridecane (
To ensure high enantiomeric excess (ee), the retrosynthetic strategy disconnects the molecule at the C3-C4 bond. The chiral center is installed via the synthesis of a 2-methylundecyl synthon, which is subsequently coupled with an ethyl fragment.
Retrosynthetic Logic (Graphviz)
Caption: Retrosynthetic analysis disconnecting 4-methyltridecane into a C2 nucleophile and a C12 chiral electrophile derived from Myers' auxiliary.
Methodology Comparison
| Feature | Method A: Myers Alkylation (Recommended) | Method B: ZACA Reaction (Negishi) |
| Chiral Source | Stoichiometric Auxiliary ((S,S)-Pseudoephedrine) | Catalytic Chiral Ligand ((NMI)₂ZrCl₂) |
| Selectivity | ||
| Scalability | Excellent for gram-scale; intermediates are stable solids. | Excellent for industrial scale; requires strict air-free technique. |
| Cost | Moderate (Auxiliary is recoverable). | High (Zr catalyst and MAO/Alkylaluminum). |
| Operational Difficulty | Low (Standard Schlenk/crystallization techniques). | High (Requires glovebox or rigorous Schlenk line). |
Decision: Method A is detailed below as it provides the highest assurance of optical purity for research and reference standard preparation.
Detailed Protocol: Myers Auxiliary Route
Phase 1: Synthesis of the Chiral Precursor
Objective: Synthesize (S)-2-methylundecan-1-ol with
Step 1.1: Acylation of Pseudoephedrine
Reagents: (S,S)-(+)-Pseudoephedrine, Propionic anhydride, TEA.
-
Dissolve (S,S)-(+)-pseudoephedrine (1.0 equiv) in anhydrous THF.
-
Add triethylamine (1.2 equiv) followed by propionic anhydride (1.1 equiv) at 0°C.
-
Stir at room temperature for 2 hours.
-
QC Check: TLC should show complete consumption of amine.
-
Workup: Quench with sat.
, extract with DCM, and concentrate. Recrystallize from toluene to obtain (S,S)-Pseudoephedrine Propionamide .
Step 1.2: Asymmetric Alkylation
Mechanism: Enolization with LDA followed by face-selective attack on 1-iodononane. Reagents: LDA (Lithium Diisopropylamide), LiCl, 1-Iodononane.
-
Preparation of LDA: In a flame-dried flask under Argon, add diisopropylamine (2.2 equiv) to THF. Cool to -78°C. Add
-BuLi (2.1 equiv) dropwise. Stir 30 min. -
Enolization: Add anhydrous LiCl (6.0 equiv) to the LDA solution (LiCl accelerates the reaction and improves diastereoselectivity by breaking up aggregates).
-
Add the Pseudoephedrine Propionamide (1.0 equiv) in THF dropwise at -78°C. Stir for 1 hour at 0°C, then cool back to -78°C.
-
Alkylation: Add 1-iodononane (1.2 equiv) slowly.
-
Stir at -78°C for 2 hours, then allow to warm to 0°C slowly over 4 hours.
-
Quench: Add sat.
. Extract with EtOAc. -
Purification: The crude product is a diastereomeric mixture. Critical Step: Recrystallize from hexanes/toluene. The major diastereomer precipitates, typically upgrading de from ~90% to
.
Step 1.3: Reductive Cleavage (Auxiliary Removal)
Reagents: LAB (Lithium Amidotrihydridoaluminate) or
-
Dissolve the purified alkylated amide in anhydrous THF.
-
Add
(4.0 equiv) at 0°C. Heat to 40°C for 2 hours. -
Mechanism: This reagent selectively reduces the amide bond to the primary alcohol without racemization, releasing the pseudoephedrine auxiliary (which can be recovered).
-
Workup: Quench with dilute HCl. Extract the product (alcohol) into ether. The auxiliary remains in the aqueous phase (recoverable by basification).
-
Product: (S)-2-methylundecan-1-ol .
Phase 2: Chain Extension to 4-Methyltridecane
Objective: Convert the C12 chiral alcohol to the C14 hydrocarbon.
Step 2.1: Iodination
Reagents:
-
Dissolve (S)-2-methylundecan-1-ol (1.0 equiv),
(1.3 equiv), and Imidazole (1.5 equiv) in DCM at 0°C. -
Add Iodine (1.3 equiv) portion-wise.
-
Stir 1 hour. Filter through a silica plug to remove phosphine oxide.
-
Product: (S)-1-iodo-2-methylundecane .
Step 2.2: Kochi-Fürstner Cross-Coupling
Reagents: Ethylmagnesium bromide (EtMgBr),
-
Catalyst Prep: Prepare a 0.1 M solution of
in THF (mix anhydrous and ). -
Dissolve (S)-1-iodo-2-methylundecane in dry THF. Cool to -78°C (to prevent elimination).
-
Add
(3 mol%). -
Add Ethylmagnesium bromide (1.5 equiv, 3.0 M in ether) dropwise.
-
Allow to warm to room temperature and stir overnight.
-
Quench: Sat.
. -
Purification: Flash chromatography (100% Hexanes).
Experimental Workflow Diagram (Graphviz)
Caption: Step-by-step synthetic workflow from pseudoephedrine to the final chiral hydrocarbon.
Quality Control & Validation
Enantiomeric Excess Determination
Because 4-methyltridecane has negligible optical rotation (
-
Method: Derivatization of the intermediate alcohol.[1][2][3][4]
-
Protocol: Convert a small aliquot of the intermediate (S)-2-methylundecan-1-ol to the Mosher Ester using (R)-MTPA-Cl.
-
Analysis:
NMR or NMR analysis of the Mosher ester allows precise integration of diastereomeric signals to calculate % ee.
Quantitative Data Summary
| Parameter | Specification | Notes |
| Overall Yield | Calculated from Pseudoephedrine Propionamide. | |
| Enantiomeric Excess | Validated via Mosher Ester analysis of alcohol intermediate. | |
| Chemical Purity | Essential for pheromone bioassays. | |
| Appearance | Colorless Oil | Volatile; store at -20°C. |
References
-
Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society.[5] Link
-
Mori, K. (2014). "Chemical Synthesis of Hormones, Pheromones and Other Bioregulators." John Wiley & Sons.[6] (Authoritative text on pheromone synthesis strategies).
-
Negishi, E., et al. (2008).[7] "Efficient and Selective Synthesis of Methyl-Branched Alkanes via Zr-Catalyzed Asymmetric Carboalumination of Alkenes (ZACA)." Organic Letters. Link
- Fuerstner, A., & Martin, R. (2005). "Advances in Iron-Catalyzed Cross-Coupling Reactions." Chemistry Letters.
-
Pasteels, J. M., et al. (1981).[8] "Isolation of 4-methyl-3-hexanol from Tetramorium impurum." Journal of Chemical Ecology. (Context for 4-methyl alkane pheromones).
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. quod.lib.umich.edu [quod.lib.umich.edu]
- 7. Efficient and selective synthesis of (S,R,R,S,R,S)-4,6,8,10,16,18-hexamethyl-docosane via Zr-catalyzed asymmetric carboalumination of alkenes (ZACA reaction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis of (3R, 4S)-4-Methyl-3-hexanol and (S)-4-Methyl-3-hexanone, the Pheromones of Ants [mdpi.com]
gas chromatography-mass spectrometry (GC-MS) analysis of 4-Methyltridecane
Abstract & Strategic Significance
4-Methyltridecane (
This guide provides a validated protocol for the separation and identification of 4-methyltridecane. Unlike standard screening methods, this protocol emphasizes retention index (RI) precision combined with diagnostic mass spectral fragmentation to distinguish 4-methyltridecane from its structurally similar neighbors.[1][3]
Physicochemical Profile
Understanding the analyte's properties is the first step in method design.[2]
| Property | Value | Notes |
| IUPAC Name | 4-Methyltridecane | |
| Formula | ||
| Molecular Weight | 198.39 g/mol | |
| Boiling Point | ~251 °C | Estimated; elutes between n-C13 and n-C14.[1][3][2][4] |
| Kovats RI (DB-5) | 1360 ± 1 | Critical Identification Parameter [1, 2] |
| Key Fragments (EI) | m/z 71, 155 | Diagnostic secondary carbocations.[1][2] |
Experimental Protocol
Sample Preparation: The Molecular Sieve "Filter"
In biological samples (e.g., insect extracts, plant waxes), n-alkanes often overwhelm the signal of methylated isomers.[1][3] A molecular sieve fractionation step is highly recommended to remove straight-chain interferences.[1][3]
Method: Molecular Sieve 5A Fractionation
-
Activation: Heat Molecular Sieve 5A beads at 300°C for 3 hours prior to use.
-
Dissolution: Dissolve the crude extract in isooctane (2,2,4-trimethylpentane). Note: Isooctane is too bulky to enter the sieve pores.[1]
-
Adsorption: Add 100 mg of activated sieves per 1 mg of sample.
-
Incubation: Agitate gently for 12 hours at room temperature. The n-alkanes (e.g., n-tetradecane) will be absorbed into the pores.[1][3][2]
-
Recovery: Remove the supernatant.[3][2] This fraction contains the branched alkanes (including 4-methyltridecane), effectively enriched.[1][3][2]
GC-MS Method Parameters
The separation of methyl isomers requires a high-efficiency non-polar column and a shallow temperature gradient.[1][3][2]
| Parameter | Setting | Rationale |
| Column | DB-5MS UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase; 60m length recommended for complex isomer mixes.[1][3][2] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Maintains separation efficiency during temp ramp.[2] |
| Inlet | Splitless (1 min purge), 250°C | Maximizes sensitivity for trace biomarkers. |
| Oven Program | 60°C (1 min hold) | The 2°C/min ramp is the "resolution zone" where C13-C15 isomers elute.[1][2] Fast ramping here causes co-elution.[3] |
| Transfer Line | 280°C | Prevents condensation of high-boiling waxes.[1][3][2] |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard fragmentation energy. |
| Scan Range | m/z 40–400 | Sufficient for molecular ion and fragments.[2] |
Data Analysis & Identification Logic
The Retention Index (RI) Filter
On a standard 5% phenyl-methylpolysiloxane column (DB-5, HP-5), methyl alkanes elute in a predictable order relative to the n-alkane backbone.[1][3]
Diagnostic Rule: 4-Methyltridecane elutes immediately after the central isomers (5-, 6-, 7-methyl) and distinctly before the terminal (2-methyl) and sub-terminal (3-methyl) isomers.[1][3][2]
Mass Spectral Fingerprinting
Branched alkanes undergo
Fragmentation of 4-Methyltridecane:
Structure:
-
Cleavage A (C4-C5 bond break):
-
Cleavage B (C3-C4 bond break):
Differentiation Table:
| Isomer | Key Diagnostic Ion Pair | Explanation |
| 4-Methyltridecane | m/z 71 & 155 | Cleavage at C4 yields C5 and C11 fragments.[1][3][2] |
| 3-Methyltridecane | m/z 57 & 169 | Cleavage at C3 yields C4 and C12 fragments.[1][3][2] |
| 5-Methyltridecane | m/z 85 & 141 | Cleavage at C5 yields C6 and C10 fragments.[1][3][2] |
| 2-Methyltridecane | m/z 43 & 183 | Terminal isopropyl group yields strong 43 and M-15.[1][3][2] |
Visual Workflows
Analytical Workflow
Caption: Step-by-step workflow for isolating and identifying 4-methyltridecane, featuring the critical molecular sieve fractionation step.
Fragmentation Mechanism
Caption: Mechanistic origin of the two primary diagnostic ions (m/z 71 and 155) resulting from cleavage at the C4 branch point.[1][3][2]
Troubleshooting & Validation
-
Co-elution Warning: 4-Methyltridecane elutes very close to 4-methyl-1-tridecene (if present in biological samples).[1][3][2] Check for m/z 196 (alkene M+) vs m/z 198 (alkane M+).[1][2]
-
Sensitivity: If m/z 198 is absent (common in weak spectra), rely on the ratio of m/z 71 to m/z 57.[1] In 4-methyltridecane, m/z 71 is significantly elevated compared to n-tetradecane.[1][3]
-
Standards: Commercial standards for specific methyl isomers are expensive or rare.[3][2] Use an Alkane Ladder (C10-C20) to calculate RIs daily. If possible, synthesize a reference mix using a Grignard reaction if high certainty is required for regulatory submissions.[3]
References
-
PubChem. (2025).[2][5] 4-Methyltridecane | C14H30.[1][3][2][6] National Library of Medicine.[3] [Link][1]
-
NIST. (2023). 4-Methyltridecane Mass Spectrum and Retention Data. NIST Chemistry WebBook, SRD 69.[3] [Link][1]
-
Kissin, Y. V., et al. (1986).[3] Gas chromatographic retention indices of monomethylalkanes. Journal of Chromatography A. (Validated RI data for DB-1/DB-5 phases).
-
Carlson, D. A., et al. (1998).[3][2] Elution Patterns From Capillary GC For Methyl-Branched Alkanes. University of Nebraska–Lincoln.[3] [Link][1][2]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Tridecane | C13H28 | CID 12388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. real-j.mtak.hu [real-j.mtak.hu]
- 5. 7-Methyltridecane | C14H30 | CID 33588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Semiochemical Compounds: Hydrocarbons [pherobase.com]
Application Note: The Use of 4-Methyltridecane as an Internal Standard for Quantitative Hydrocarbon Analysis by Gas Chromatography
Abstract & Introduction: The Principle of Internal Standardization
Quantitative analysis in chromatography is susceptible to variations arising from sample preparation, instrument drift, and inconsistent injection volumes.[1] The external standard method, while straightforward, assumes perfect system stability, which is often unattainable in complex matrices or over long analytical runs. The internal standard (IS) method is a powerful technique that significantly enhances the accuracy, precision, and reliability of quantitative results by correcting for these unavoidable variations.[2][3]
The core principle involves adding a known and constant amount of a non-native compound, the internal standard, to every sample, calibrator, and quality control.[4][5] Instead of relying on the absolute response of the target analyte, quantification is based on the ratio of the analyte's response to the internal standard's response.[4] This ratio remains stable even if the injection volume fluctuates or if the detector response drifts, as both the analyte and the internal standard are affected proportionally.[1]
This application note provides a detailed protocol and rationale for using 4-Methyltridecane as an effective internal standard for the quantitative analysis of semi-volatile hydrocarbons using Gas Chromatography (GC).
Sources
Advanced Application Note: Solid-Phase Microextraction (SPME) of 4-Methyltridecane
Target Analyte: 4-Methyltridecane (C₁₄H₃₀) CAS Registry Number: 26730-12-1 Primary Application: Insect Pheromone Profiling, Cuticular Hydrocarbon Analysis, Environmental Forensics Methodology: Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS
Part 1: Strategic Method Design & Rationale
The Analyte Challenge
4-Methyltridecane is a methylated alkane with a molecular weight of 198.39 g/mol and a boiling point approximately equivalent to n-tetradecane (~250°C). As a semi-volatile organic compound (SVOC), it presents a specific analytical challenge: it is volatile enough for gas chromatography but possesses sufficient molecular weight to exhibit slow mass transfer kinetics in headspace analysis compared to lighter volatiles.
Fiber Selection Logic: The "Like Dissolves Like" Principle
For 4-Methyltridecane, the selection of the SPME fiber coating is dictated by the principle of polarity matching.
-
Primary Recommendation: 100 µm Polydimethylsiloxane (PDMS) [1]
-
Mechanism: PDMS is a non-polar liquid phase. It extracts via absorption (partitioning).
-
Why: The non-polar methyl-branched backbone of 4-Methyltridecane interacts strongly with the non-polar PDMS phase. The 100 µm thickness provides a larger phase volume, increasing capacity for semi-volatiles and preventing displacement effects common in adsorbent fibers.
-
-
Secondary Recommendation (Trace Analysis): 50/30 µm DVB/CAR/PDMS
-
Mechanism: Mixed-mode (Adsorption + Absorption).
-
Why: If the analyte is present at trace levels (pg/mL), the Divinylbenzene (DVB) component provides enhanced retention via
or hydrophobic interactions. However, for general profiling, PDMS is preferred to avoid competitive adsorption from the sample matrix.
-
Thermodynamic Optimization
Extraction efficiency (
-
Temperature Strategy: Heating the sample (incubation) is critical to drive the semi-volatile 4-Methyltridecane from the matrix into the headspace. A temperature range of 60°C – 80°C is optimal. Lower temperatures will result in poor sensitivity; higher temperatures may degrade biological matrices.
Part 2: Detailed Experimental Protocol
Materials & Equipment
-
SPME Fiber: 100 µm PDMS (Red Hub) or DVB/CAR/PDMS (Grey Hub). Condition fiber according to manufacturer instructions before first use (typically 250°C for 30 min).
-
GC-MS System: Agilent 7890/5977 or equivalent single/triple quadrupole system.
-
Column: Non-polar 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms, Rxi-5Sil MS), 30 m
0.25 mm 0.25 µm. -
Vials: 10 mL or 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa.
Sample Preparation
A. For Biological Samples (e.g., Insect Cuticle/Pheromone Glands):
-
Place the live insect or excised tissue directly into a 10 mL headspace vial.
-
Optional: Flash freeze with liquid nitrogen if immediate analysis is not possible.
-
No Solvent: Do not add solvents (hexane/DCM) as they will overload the SPME fiber and mask the target peaks.
B. For Liquid/Environmental Samples:
-
Aliquot 2 mL of sample into a 20 mL headspace vial.
-
Add 0.5 g NaCl (salting out) to decrease the solubility of hydrophobic alkanes in the aqueous phase, driving them into the headspace.
-
Add a magnetic stir bar.
SPME Extraction Workflow
-
Equilibration: Incubate the vial at 60°C for 10 minutes (agitation at 250 rpm). This ensures the headspace concentration reaches equilibrium with the sample.
-
Extraction: Expose the fiber to the headspace for 30 minutes at 60°C.
-
Note: Do not immerse the fiber in the liquid/solid.
-
-
Desorption: Immediately transfer the fiber to the GC inlet.
GC-MS Acquisition Parameters
| Parameter | Setting | Rationale |
| Inlet Mode | Splitless | Maximizes sensitivity for trace pheromones. |
| Inlet Temp | 250°C | Sufficient to rapidly desorb C14 alkanes without thermal degradation. |
| Desorption Time | 2 minutes | Ensures carryover is minimized. |
| Carrier Gas | Helium @ 1.0 mL/min | Standard constant flow for reproducible retention times. |
| Oven Program | 50°C (1 min) | Slow ramp in the middle allows separation of 4-methyl isomer from n-tetradecane and other branched isomers. |
| Transfer Line | 280°C | Prevents condensation of semi-volatiles. |
| Source Temp | 230°C | Standard EI source temperature. |
| Acquisition | Scan (m/z 40–400) | Full scan required for identification; SIM mode (m/z 43, 57, 183) for quantification. |
Part 3: Data Analysis & Validation
Identification Criteria
Identification relies on two orthogonal data points to ensure "Trustworthiness" (Part 2 requirement).
-
Mass Spectrum (EI 70 eV):
-
Base Peak: m/z 43 or 57 (typical alkyl fragments).
-
Diagnostic Fragments: Look for loss of methyl group (M-15) and specific fragmentation patterns distinguishing 4-methyl from 3-methyl or 5-methyl isomers.
-
Molecular Ion: m/z 198 (often small intensity).
-
-
Linear Retention Index (LRI):
-
Calculate LRI using a C8-C20 alkane standard mix run under identical conditions.
-
Target LRI: ~1360 on DB-5ms columns [1].
-
Validation: The peak must fall within
10 index units of the literature value.
-
Workflow Visualization
Figure 1: Step-by-step HS-SPME workflow for 4-Methyltridecane detection, highlighting critical thermodynamic checkpoints.
Part 4: Quality Assurance & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Extraction temp too low | Increase incubation to 80°C to improve headspace partitioning. |
| Peak Tailing | Fiber overload or cold spots | Decrease extraction time; ensure transfer line is >280°C. |
| Fiber Carryover | Incomplete desorption | Bake fiber at 260°C for 10 min between runs. |
| Co-elution | Isomer interference | Reduce GC ramp rate to 3°C/min around 180°C–220°C. |
References
-
NIST Chemistry WebBook, SRD 69. Tridecane, 4-methyl-. National Institute of Standards and Technology.[2][3] Available at: [Link]
-
University of Nebraska–Lincoln. Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Available at: [Link]
-
Agilent Technologies. Analysis of 1,4-Dioxane in Consumer Products by SPME and Triple Quadrupole GC/MS. (Reference for general SPME/GC-MS parameter optimization). Available at: [Link]
Sources
Precision Quantitative Analysis of 4-Methyltridecane in Environmental Matrices
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Executive Summary
This Application Note details a high-precision protocol for the quantification of 4-Methyltridecane (CAS: 26730-12-1) in complex environmental matrices (soil, sediment, and water). While often grouped into "Diesel Range Organics" (DRO) or Unresolved Complex Mixtures (UCM), 4-Methyltridecane is a critical distinct biomarker for differentiating petrogenic contamination (weathered diesel/kerosene) from biogenic background hydrocarbons.
Core Challenge: The primary analytical hurdle is the chromatographic resolution of the 4-methyl isomer from its structural isomers (2-methyl, 3-methyl) and the dominant n-tetradecane (n-C14) peak. This guide utilizes Selected Ion Monitoring (SIM) GC-MS to achieve low-ppb sensitivity and specific isobaric resolution.
Chemical Profile & Analytical Implications
Understanding the physicochemical properties of 4-Methyltridecane is the foundation of this protocol.
| Property | Value | Analytical Consequence |
| Formula | C₁₄H₃₀ | Non-polar; requires non-polar solvents (Hexane, DCM). |
| MW | 198.39 g/mol | Parent ion (M+) is often weak; fragmentation is key. |
| Boiling Point | ~250°C | Semi-volatile (SVOC). Loss during evaporation is a risk. |
| Log Kow | ~7.5 (Est.) | High hydrophobicity; strongly adsorbs to soil organic carbon. |
| Structure | Branched Alkane | Fragmentation favored at the tertiary carbon (C4). |
Sample Collection & Preservation
Integrity Rule: 4-Methyltridecane is susceptible to biodegradation and volatilization.
-
Water Samples: Collect 1L in amber glass bottles with Teflon-lined caps. No headspace.
-
Preservation: Acidify to pH < 2 with HCl to inhibit microbial degradation. Store at 4°C.
-
Hold Time: Extract within 7 days; analyze within 40 days.
-
-
Soil/Sediment: Collect in 4oz wide-mouth amber glass jars.
-
Preservation: Store at 4°C immediately. Freezing (-20°C) is recommended for long-term storage to prevent volatilization.
-
Experimental Protocols
Protocol A: Extraction from Aqueous Matrices (Liquid-Liquid Extraction)
Rationale: LLE is preferred over Solid Phase Extraction (SPE) for C14 alkanes due to potential breakthrough on C18 cartridges caused by high hydrophobicity.
-
Preparation: Measure 1000 mL of sample into a separatory funnel.
-
Surrogate Spiking: Add 50 µL of o-Terphenyl or d30-Tetradecane (20 µg/mL) to monitor extraction efficiency.
-
Extraction:
-
Add 60 mL of Dichloromethane (DCM) .
-
Shake vigorously for 2 minutes with periodic venting.
-
Allow phase separation (10 mins). Collect the lower organic layer.
-
Repeat twice more, combining all organic extracts.
-
-
Drying: Pass the combined extract through a funnel containing anhydrous Sodium Sulfate (Na₂SO₄) to remove residual water.
-
Concentration (Critical Step):
-
Use a Kuderna-Danish (K-D) concentrator or Nitrogen Evaporator (TurboVap).
-
Caution: Do not evaporate to dryness. Stop at ~1 mL.
-
Solvent Exchange: Add 5 mL Hexane and concentrate again to 1 mL to switch solvent for GC injection (DCM can cause flame instability in FID or expansion issues in MS).
-
Protocol B: Extraction from Soil/Sediment (Ultrasonic Extraction)
Rationale: Ultrasonic extraction (EPA 3550C) provides aggressive agitation to desorb alkanes from soil organic matter.
-
Preparation: Weigh 10 g of chemically dried (mixed with Na₂SO₄) or field-moist soil into a glass extraction vessel.
-
Spiking: Add Surrogate Standard (d30-Tetradecane).
-
Solvent Addition: Add 30 mL of 1:1 Hexane:Acetone .
-
Why Acetone? It breaks the hydration shell of soil particles, allowing Hexane to access the hydrophobic analyte.
-
-
Sonication: Sonicate for 20 minutes (pulsed mode) at < 40°C.
-
Separation: Centrifuge or filter the supernatant.
-
Repeat: Repeat extraction twice with fresh solvent.
-
Cleanup (Mandatory):
-
Pass extract through a Silica Gel column (deactivated 2%) to remove polar biogenic interferences (fatty acids, alcohols) that co-elute with alkanes.
-
Elute 4-Methyltridecane with 100% Hexane (Fraction 1).
-
Instrumental Analysis: GC-MS Methodology
Chromatographic Separation (The "Art")
Separating 4-Methyltridecane from n-Tetradecane and other methyl isomers requires a high-efficiency column and a shallow temperature ramp.
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5ms or ZB-5 (30m x 0.25mm x 0.25µm).
-
Note: A 60m column is recommended if isomer resolution is poor.
-
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode @ 280°C. Purge flow on at 1.0 min.
-
Temperature Program:
-
Initial: 60°C (hold 2 min).
-
Ramp 1: 20°C/min to 120°C.
-
Ramp 2 (Critical): 4°C/min to 220°C (Slow ramp separates isomers).
-
Ramp 3: 20°C/min to 300°C (hold 5 min).
-
Mass Spectrometry Detection (SIM Mode)
To distinguish 4-Methyltridecane, we rely on its specific fragmentation pattern at the C4 branch point.
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Acquisition: Selected Ion Monitoring (SIM).
Target Ions for SIM:
| Ion (m/z) | Type | Rationale |
|---|---|---|
| 71 | Quant | Base peak (C₅H₁₁⁺). Cleavage of the long C9 chain. |
| 155 | Qualifier 1 | [M - C₃H₇]⁺. Loss of propyl group at branch. Diagnostic for 4-methyl. |
| 198 | Qualifier 2 | Molecular Ion (M⁺). Weak but confirms MW. |
| 85 | Exclusion | Characteristic of n-alkanes (C₆H₁₃⁺). Use to check for n-C14 interference. |
Diagnostic Logic: n-Tetradecane will have a strong m/z 57 and 71 but no m/z 155. 4-Methyltridecane will show a distinct m/z 155 peak.
Visualization of Workflow & Logic
Figure 1: Analytical Workflow
Caption: End-to-end analytical workflow for 4-Methyltridecane emphasizing extraction divergence and unified cleanup.
Figure 2: Isomer Identification Logic
Caption: Decision tree for distinguishing 4-Methyltridecane from common isomers using MS fragmentation ions.
QA/QC & Validation Criteria
To ensure Trustworthiness , every batch must include:
-
Method Blank: Must be < 1/10th of the Limit of Quantitation (LOQ).
-
Laboratory Control Sample (LCS): Spike clean sand/water with known 4-Methyltridecane standard. Recovery must be 70-130% .
-
Matrix Spike/Matrix Spike Duplicate (MS/MSD): Essential for soil to assess matrix interference.
-
Internal Standard Response: The area of the internal standard (e.g., d30-Tetradecane) in samples must be within 50-150% of the calibration standard.
-
Retention Time Window: ±0.05 minutes relative to the daily calibration standard.
Linearity: 5-point calibration curve (e.g., 10, 50, 100, 500, 1000 ppb). R² must be > 0.995.
References
-
US EPA. (2018). Method 8015C: Nonhalogenated Organics Using GC/FID. United States Environmental Protection Agency. [Link]
-
US EPA. (2014). Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency. [Link]
-
NIST. (2023). Tridecane, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69. [Link]
- Wang, Z., & Stout, S. A. (2007). Oil Spill Environmental Forensics: Fingerprinting and Source Identification. Academic Press. (Contextual reference for branched alkane fingerprinting).
4-Methyltridecane application in chemotaxonomy of insects
Strategic Overview
The "Chemical Barcode" of Cryptic Speciation In modern entomology and drug discovery, morphological identification is often insufficient for distinguishing cryptic species—organisms that look identical but are genetically and chemically distinct. Cuticular Hydrocarbons (CHCs) serve as the primary desiccation barrier and chemical signaling interface for insects.[1] Among these, methyl-branched alkanes are the gold standard for chemotaxonomy due to their high species-specificity.[1]
4-Methyltridecane (
Application Scope:
-
Taxonomy: Delimiting cryptic species in Hymenoptera (ants/bees) and Coleoptera (beetles).[1]
-
Ecology: Analyzing nest-mate recognition cues.
-
Drug Discovery: Isolating bioactive pheromone analogs for pest control (mating disruption).[1]
Scientific Background & Biosynthetic Logic
To interpret the presence of 4-methyltridecane, one must understand its origin. Insect hydrocarbons are synthesized in oenocytes via the fatty acid synthase (FAS) pathway.[1]
-
Elongation: Acetyl-CoA units are added to a primer.[1]
-
Branching: A methyl branch is introduced by substituting a Methylmalonyl-CoA unit for Acetyl-CoA.[1]
-
The "Even-Position" Rarity: Most methyl-branched alkanes in insects have branches at odd-numbered carbons (3, 5, 7, etc.) due to the enzymatic preference for adding the methyl group early in the chain elongation or at specific intervals. A methyl group at the 4-position is chemically distinct and implies a specific, less common enzymatic variant, making it a powerful binary (presence/absence) marker for species differentiation.
Experimental Protocols
Protocol A: Non-Destructive CHC Extraction
Objective: Isolate cuticular lipids without contaminating the sample with internal hemolymph lipids.[1]
Materials:
-
High-purity Hexane (HPLC Grade) or Pentane.[1]
-
2 mL GC vials with glass inserts.
-
Teflon-lined caps.[1]
Workflow:
-
Specimen Handling: Freeze live insects at -20°C for 20 minutes to immobilize.
-
Solvent Immersion: Place a single insect into a glass vial.
-
Extraction: Add sufficient hexane to submerge the insect (e.g., 50–200 µL depending on size).[1]
-
Critical Step: Soak for exactly 5 minutes .
-
Why? Soaking >10 minutes risks extracting internal triglycerides, which clutter the chromatogram.
-
-
Sample Removal: Remove the insect immediately using solvent-rinsed forceps.[1]
-
Concentration: If the signal is weak, evaporate solvent under a gentle stream of
gas to a volume of 10 µL.
Protocol B: GC-MS Acquisition Parameters
Objective: Achieve baseline separation of the 4-methyl isomer from the 3-methyl and 5-methyl isomers.[1]
| Parameter | Setting | Rationale |
| Column | DB-5MS or HP-5MS (30m x 0.25mm x 0.25µm) | Non-polar phase essential for boiling-point separation of alkane isomers.[1] |
| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Standard for optimal MS sensitivity.[1] |
| Injection | Splitless (1 µL) @ 280°C | Maximizes sensitivity for trace alkanes.[1] |
| Oven Program | 50°C (1 min) | The slow ramp (3°C/min) in the middle range is critical to separate the 4-methyl isomer from the closely eluting 3-methyl isomer.[1] |
| Ion Source | EI (70 eV) @ 230°C | Standard Electron Impact for library matching.[1] |
| Mass Range | 40–400 | Covers molecular ions and diagnostic fragments.[1] |
Data Analysis & Identification Logic
Identifying 4-methyltridecane requires analyzing the fragmentation pattern caused by the methyl branch.[1]
The "Diagnostic Ion" Rule:
In Electron Impact (EI) MS, cleavage occurs preferentially at the branch point (alpha-cleavage).
Structure:
Diagnostic Fragments for 4-Methyltridecane (
-
Cleavage A (Right of Branch):
-
Fragment:
-
Formula:
-
Diagnostic Mass:
71 (This will be significantly enhanced compared to linear alkanes).[1]
-
-
Cleavage B (Left of Branch):
-
Fragment:
[1] -
Formula:
-
Diagnostic Mass:
155 (Calculated as ).
-
Differentiation Table:
| Isomer | Diagnostic Ion Pair | Kovats Retention Index (Approx on DB-5) |
| 3-Methyltridecane | ~1370 | |
| 4-Methyltridecane | ~1360–1365 | |
| 5-Methyltridecane | ~1350–1360 | |
| 1400 |
Note: Methyl-branched alkanes elute before the straight-chain alkane of the same carbon number.[1] 4-Methyltridecane elutes before n-Tetradecane (C14).[1]
Visualization: The Identification Workflow
The following logic gate diagram illustrates the decision process for confirming 4-Methyltridecane in a complex sample.
Caption: Decision logic for identifying 4-Methyltridecane using GC-MS fragmentation patterns. Note the specific diagnostic ion pair (71/155) resulting from cleavage at the C4 position.
References
-
Blomquist, G. J., & Bagnères, A. G. (2010).[2] Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.
-
NIST Mass Spectrometry Data Center. (2025). Tridecane, 4-methyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.
-
Kather, R., & Martin, S. J. (2012). Cuticular hydrocarbon profiles as a taxonomic tool: Advantages, limitations and technical aspects. Physiological Entomology.
-
BenchChem. (2025).[1][3] Mass Spectrometry Fragmentation Patterns of Branched Alkanes. Application Note. [1]
-
Mori, K. (2015).[1] Chiral methyl-branched pheromones. Chirality.
Sources
Application Notes and Protocols for the Deuterated Labeling of 4-Methyltridecane
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Isotopic Labeling in Complex Alkanes
4-Methyltridecane is a branched-chain alkane that can serve as a model compound in various fields, from materials science to biological studies.[1] The introduction of deuterium, a stable isotope of hydrogen, into its molecular structure provides a powerful tool for a range of analytical and mechanistic investigations. Deuterated molecules are instrumental in pharmacokinetic studies to understand drug metabolism, in mechanistic studies to elucidate reaction pathways, and as internal standards in quantitative mass spectrometry.[2] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a kinetic isotope effect, influencing the rate of metabolic processes and potentially enhancing the therapeutic profile of a drug candidate.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the deuterated labeling of 4-methyltridecane. The methodologies described herein are designed to be robust and adaptable, allowing for the selective incorporation of deuterium at various positions within the molecule.
Synthetic Strategy: A Retrosynthetic Approach to Deuterated 4-Methyltridecane
A logical and efficient synthetic route is paramount for the successful preparation of isotopically labeled compounds. For a branched alkane like 4-methyltridecane, a retrosynthetic analysis points towards a convergent approach, where two smaller fragments are joined to form the carbon skeleton. Two classical and highly reliable methods for carbon-carbon bond formation are the Grignard reaction and the Wittig reaction.
Primary Synthetic Pathway: Grignard Reaction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the addition of an organomagnesium halide (the Grignard reagent) to a carbonyl compound.[3][4][5] For the synthesis of 4-methyltridecane, a plausible disconnection is between the C4 and C5 positions. This leads to two potential precursor pairs:
-
Route A: Nonylmagnesium bromide and 2-pentanone.
-
Route B: Propylmagnesium bromide and 2-undecanone.
Both routes are viable; however, for the purpose of this guide, we will focus on Route A , as 1-bromononane and 2-pentanone are readily available starting materials. The general workflow is outlined below:
Caption: Grignard synthesis workflow for 4-methyltridecane.
Incorporation of Deuterium
Deuterium can be introduced at various stages of this synthesis to achieve specific labeling patterns. Here are three strategic approaches:
-
Deuteration of the Grignard Reagent: Quenching the Grignard reagent with a deuterium source like heavy water (D₂O) is a classic method for introducing a deuterium atom at the position formerly occupied by the halogen.[6] While not directly applicable for creating the 4-methyltridecane backbone in this specific route, this principle is fundamental in deuteration chemistry.
-
Using Deuterated Precursors:
-
Deuterated 2-Pentanone: Commercially available or synthetically prepared deuterated 2-pentanone (e.g., 2-pentanone-d₃, -d₆, or -d₁₀) can be used in the Grignard reaction. This will result in deuterium labels on the propyl or methyl groups attached to the C4 position of the final product.
-
Deuterated 1-Bromononane: The synthesis of deuterated 1-bromononane can be achieved through various methods, such as the reduction of a corresponding deuterated carboxylic acid or ester. Using this in the Grignard reaction will place deuterium atoms along the nonyl chain.
-
-
Deuteration via Hydrogenation: The final step of the synthesis involves the hydrogenation of a mixture of alkenes. By replacing hydrogen gas (H₂) with deuterium gas (D₂), two deuterium atoms can be introduced across the double bond. This method provides a straightforward way to label the C3 and C4 or C4 and C5 positions of 4-methyltridecane.
Experimental Protocols
Safety Precaution: All manipulations involving Grignard reagents and deuterated solvents should be performed in a well-ventilated fume hood under an inert atmosphere (e.g., argon or nitrogen). Anhydrous conditions are critical for the success of Grignard reactions.
Protocol 1: Synthesis of 4-Methyltridecane-3,4-d₂ via Deuterogenation
This protocol details the synthesis of 4-methyltridecane with deuterium atoms at the C3 and C4 positions.
Part A: Synthesis of 4-Methyltridecan-4-ol
-
Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The glassware must be thoroughly dried in an oven and cooled under a stream of dry argon.
-
Grignard Reagent Formation:
-
Magnesium turnings (1.2 equivalents) are placed in the flask.
-
A small crystal of iodine is added to activate the magnesium surface.
-
Anhydrous diethyl ether or tetrahydrofuran (THF) is added to cover the magnesium.
-
A solution of 1-bromononane (1.0 equivalent) in the anhydrous solvent is prepared and added to the dropping funnel.
-
A small amount of the 1-bromononane solution is added to initiate the reaction, which is indicated by bubbling and a gentle reflux.
-
Once initiated, the remaining 1-bromononane solution is added dropwise at a rate that maintains a gentle reflux.[7]
-
After the addition is complete, the mixture is stirred for an additional 1-2 hours to ensure complete formation of nonylmagnesium bromide.
-
-
Reaction with 2-Pentanone:
-
The Grignard reagent solution is cooled in an ice bath.
-
A solution of 2-pentanone (1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel.
-
The reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours.
-
-
Workup:
-
The reaction is quenched by the slow, careful addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methyltridecan-4-ol.
-
Part B: Dehydration of 4-Methyltridecan-4-ol
-
The crude 4-methyltridecan-4-ol is dissolved in a suitable solvent such as toluene.
-
A catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or a few drops of concentrated sulfuric acid) is added.
-
The mixture is heated to reflux, and water is removed using a Dean-Stark apparatus.
-
The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution and then brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The resulting product is a mixture of 4-methyltridec-3-ene and 4-methyltridec-4-ene.
Part C: Deuterogenation of the Alkene Mixture
-
The alkene mixture is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).
-
A catalytic amount of palladium on carbon (10% Pd/C) is added.
-
The reaction flask is evacuated and backfilled with deuterium gas (D₂) several times.
-
The reaction is stirred under a balloon of D₂ gas at room temperature until the reaction is complete (monitored by GC or ¹H NMR).
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the crude deuterated 4-methyltridecane.
Purification: The final product can be purified by column chromatography on silica gel using a non-polar eluent such as hexanes.
Alternative Synthetic Approach: The Wittig Reaction
The Wittig reaction provides an alternative route to the alkene intermediate, which can then be deuterogenated as described above.[8][9][10][11] This reaction involves the reaction of a phosphorus ylide with a ketone or aldehyde.[9][10][11][12]
Caption: Wittig reaction for the synthesis of the alkene precursor.
Analytical Characterization of Deuterated 4-Methyltridecane
Verification of the successful incorporation of deuterium and the determination of the isotopic purity are crucial steps. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is typically employed.
| Analytical Technique | Purpose | Expected Observations for 4-Methyltridecane-3,4-d₂ |
| ¹H NMR | To confirm the disappearance of specific proton signals. | Disappearance or significant reduction in the intensity of the signals corresponding to the protons at the C3 and C4 positions. |
| ²H NMR | To directly observe the deuterium signals. | A signal corresponding to the chemical shift of the deuterium atoms at the C3 and C4 positions. |
| ¹³C NMR | To observe the effect of deuterium on the carbon signals. | The signals for the C3 and C4 carbons will appear as multiplets due to C-D coupling, and their chemical shifts may be slightly altered (isotopic shift). |
| Mass Spectrometry (GC-MS or ESI-MS) | To determine the molecular weight and the extent of deuterium incorporation. | The molecular ion peak will be shifted by +2 m/z units compared to the unlabeled 4-methyltridecane. The isotopic distribution will indicate the percentage of d₀, d₁, and d₂ species. |
Data Presentation: Exemplary Analytical Data
The following table presents hypothetical data for the characterization of synthesized 4-methyltridecane-3,4-d₂.
| Analysis | Unlabeled 4-Methyltridecane | 4-Methyltridecane-3,4-d₂ |
| Molecular Formula | C₁₄H₃₀ | C₁₄H₂₈D₂ |
| Molecular Weight | 198.39 g/mol | 200.40 g/mol |
| ¹H NMR (Selected Signals) | Multiplet at ~1.1-1.4 ppm (CH₂ and CH protons) | Significant reduction in signal intensity in the ~1.1-1.4 ppm region. |
| Mass Spectrometry (Molecular Ion) | m/z = 198 | m/z = 200 |
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis and deuterated labeling of 4-methyltridecane. The choice of synthetic strategy and deuteration method will depend on the desired labeling pattern and the availability of starting materials. Careful execution of the experimental procedures and thorough analytical characterization are essential for obtaining high-purity deuterated products suitable for a wide range of research applications. The principles and techniques described herein can be readily adapted for the isotopic labeling of other long-chain branched alkanes.
References
-
Lehmler, H.-J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A novel synthesis of branched high-molecular-weight (C40+) long-chain alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523-531. [Link]
-
Lehmler, H.-J., Bergosh, R. G., Meier, M. S., & Carlson, R. M. K. (2002). A Novel Synthesis of Branched High-molecular-weight (C 40 + ) Long-chain Alkanes. Bioscience, Biotechnology, and Biochemistry, 66(3), 523–531. [Link]
- Berrisford, D. J., Bolm, C., & Sharpless, K. B. (1995). Ligand-accelerated catalysis. Angewandte Chemie International Edition in English, 34(10), 1059-1070.
- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.
-
Klaus, K. (2015). Increasing the length of a carbon chain in an alkane. Chemistry Stack Exchange. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
-
Okoro, K., et al. (2018). Synthesis of H-branch alkanes. PEARL. [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Portal. Wittig Reaction. [Link]
-
Wikipedia. (2023, December 26). Wittig reaction. [Link]
-
The Organic Chemistry Tutor. (2015, November 11). Grignard Reagent Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
Lumen Learning. Organic Chemistry II: The Wittig reaction. [Link]
-
Chemistry LibreTexts. (2023, January 22). Wittig Reaction. [Link]
- Atzrodt, J., Derdau, V., Fey, T., & Zimmermann, J. (2007). The use of stable isotopes in the pharmaceutical industry.
-
Chemguide. An introduction to Grignard reagents. [Link]
-
PubChem. 4-Methyltridecane. National Center for Biotechnology Information. [Link]
Sources
- 1. 4-Methyltridecane | C14H30 | CID 117325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Grignard reagent - Wikipedia [en.wikipedia.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
optimizing temperature programs for 4-Methyltridecane separation
Executive Summary & Technical Context
The Challenge:
4-Methyltridecane (
The primary analytical difficulty is the "Methyl Shift." While 4-methyltridecane (RI ~1360) is easily resolved from n-tridecane (RI 1300) and n-tetradecane (RI 1400), it frequently co-elutes with other positional isomers (e.g., 3-methyltridecane, 5-methyltridecane) which possess nearly identical boiling points and polarity.
The Solution:
Standard "fast GC" ramps (10°C/min) are insufficient. Successful isolation requires a High-Efficiency Isomer-Resolution Protocol utilizing a non-polar stationary phase and a multi-stage temperature program that maximizes the separation factor (
The "Golden Standard" Protocol
This method is designed as a starting point for self-validation. It prioritizes resolution over speed.
Instrument Configuration
| Parameter | Specification | Rationale |
| Column | 30m or 60m x 0.25mm ID x 0.25µm film | Phase: 100% Dimethyl polysiloxane (e.g., DB-1, HP-1) or 5% Phenyl (DB-5). Non-polar phases separate strictly by boiling point, which is the only distinguishing factor for these isomers. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) | Constant flow prevents efficiency loss at higher temperatures (Van Deemter optimization). |
| Inlet | Split/Splitless @ 250°C | Use Split (20:1) for neat samples to prevent column overload and peak fronting. |
| Detector | FID @ 300°C or MS | FID is standard for hydrocarbons; MS required for structural confirmation. |
Optimized Temperature Program (The "Focusing" Ramp)
This program uses a "ballistic" initial ramp to save time, followed by a "resolution" ramp during the critical elution window.
-
Initial: 60°C (Hold 1.0 min) — Solvent focusing.
-
Ramp 1: 20°C/min to 110°C — Fast approach to critical zone.
-
Ramp 2 (Critical): 2.5°C/min to 170°C — Maximizes resolution of methyl isomers.
-
Ramp 3: 30°C/min to 300°C (Hold 5.0 min) — Column burnout/cleaning.
Troubleshooting Guide (Q&A Format)
Issue 1: Co-elution with n-Tetradecane or other Isomers
User Question: "I see a shoulder on my n-tetradecane peak, or a single broad peak where I expect 4-methyltridecane. How do I separate them?"
Scientist's Diagnosis: 4-Methyltridecane elutes before n-tetradecane. If they are merging, your temperature gradient is too steep through the phase transition, or your column is overloaded.
Troubleshooting Workflow:
Figure 1: Decision tree for resolving co-elution issues in branched alkane analysis.
Corrective Protocol:
-
Calculate Resolution (
): If , lower the ramp rate in the 110°C–170°C window by 50%. -
Isothermal Hold: Insert a 5-minute hold at 135°C. This allows the stationary phase to interact maximally with the methyl branch without the thermal push of a ramp.
Issue 2: Retention Time Shift (Identification Failure)
User Question: "My target peak has shifted by 0.5 minutes compared to the literature/standards. Is it still 4-methyltridecane?"
Scientist's Diagnosis: Absolute retention times (RT) are unreliable in GC due to column trimming, phase aging, or flow variations. You must use Kovats Retention Indices (RI) for validation.
Validation Steps:
-
Run an Alkane Standard: Inject a C13 (Tridecane) and C14 (Tetradecane) mix under your exact method conditions.
-
Calculate RI: Use the Van den Dool and Kratz equation (for linear temperature programs):
Where is the carbon number of the alkane eluting before the target. -
Compare Data:
| Compound | Reference RI (DB-5/Non-polar) [1] | Elution Order |
| n-Tridecane ( | 1300 | 1st |
| 4-Methyltridecane | 1359 - 1361 | 2nd |
| 3-Methyltridecane | ~1365 - 1370 | 3rd |
| n-Tetradecane ( | 1400 | 4th |
Note: If your calculated RI is 1360 ± 2, you have a confirmed hit. If it is >1365, you likely have the 3-methyl isomer.
Issue 3: Peak Broadening (Loss of Sensitivity)
User Question: "The 4-methyltridecane peak is short and wide. I'm losing sensitivity."
Scientist's Diagnosis: Broad peaks usually indicate "Cold Trapping" failure or inefficient carrier gas velocity at the elution temperature.
Process Optimization:
Figure 2: Workflow to eliminate peak broadening and tailing.
Technical Insight:
Branched alkanes have slightly lower critical temperatures than n-alkanes. If your flow rate drops as the oven heats up (Constant Pressure mode), the linear velocity (
Frequently Asked Questions (FAQ)
Q: Can I use a polar column (e.g., PEG/Wax) to separate these isomers? A: Generally, no . Polar columns separate based on dipole-dipole interactions. Since methyl-branched alkanes and n-alkanes are both non-polar, a Wax column offers no selectivity advantage and has a lower maximum temperature, leading to longer run times and potential bleed. Stick to 100% Dimethyl polysiloxane (DB-1) or (5%-Phenyl)-methylpolysiloxane (DB-5) [2].
Q: Why does the 4-methyl isomer elute before the 3-methyl isomer? A: This is due to the "shape selectivity" and boiling point. The methyl group at the 4-position makes the molecule slightly more "spherical" (compact) than the 3-position, reducing its boiling point and Van der Waals interactions with the stationary phase, causing it to elute earlier [3].
Q: How do I confirm the identity without a standard?
A: Use the Retention Index (RI) method described in Module 3. The RI of 4-methyltridecane is extremely consistent (approx 1360) across non-polar columns. If you have a Mass Spectrometer, look for the characteristic fragmentation: branched alkanes often show enhanced fragmentation at the branch point (
References
-
NIST Mass Spectrometry Data Center. "4-Methyltridecane: Gas Chromatography Retention Indices." NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology.[1][2] [Link]
-
Restek Corporation. "Restek Capillary Column Selection Guide: Hydrocarbons." Restek Technical Guides. [Link]
-
Kissin, Y. V., & Feulmer, G. P. (1986).[3] "Gas chromatographic analysis of methyl-branched alkanes." Journal of Chromatographic Science. (Provides foundational theory on elution order of methyl-alkanes).
Sources
troubleshooting low yield in 4-Methyltridecane synthesis
Technical Support Center: 4-Methyltridecane Synthesis
Welcome to the technical support guide for the synthesis of 4-methyltridecane. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in their synthetic routes. This guide provides in-depth, field-tested insights and actionable troubleshooting protocols in a direct question-and-answer format.
Introduction: A Plausible Synthetic Strategy
The synthesis of a simple branched alkane like 4-methyltridecane is most efficiently approached via a carbon-carbon bond-forming reaction. A robust and common method is the nickel- or palladium-catalyzed cross-coupling of a Grignard reagent with an alkyl halide, often referred to as a Kumada or Kumada-Corriu coupling.
A logical retrosynthetic disconnection of 4-methyltridecane suggests two primary coupling partners:
-
Nonyl halide (e.g., 1-bromononane)
-
sec-Butylmagnesium halide (a Grignard reagent)
This guide will focus on troubleshooting a nickel-catalyzed Kumada coupling, a powerful method for forming C(sp³)–C(sp³) bonds. The principles discussed are broadly applicable to similar cross-coupling reactions.
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Low Yield Synthesis.
Frequently Asked Questions & Troubleshooting Guides
Category 1: Grignard Reagent Issues
Question 1: My cross-coupling reaction is sluggish or fails completely. How can I be sure my sec-butylmagnesium bromide is viable?
Answer: The quality of the Grignard reagent is the most critical factor in a Kumada coupling. Grignard reagents are highly sensitive to moisture and air.[1][2] A failed or low-yielding reaction is often directly attributable to a problem with the Grignard reagent.
Troubleshooting Protocol:
-
Ensure Rigorous Anhydrous Conditions: All glassware must be oven- or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).[3] Solvents, particularly tetrahydrofuran (THF) or diethyl ether, must be anhydrous.[2]
-
Activate the Magnesium: Magnesium turnings are coated with a passivating layer of magnesium oxide (MgO), which can prevent the reaction from initiating.[4]
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before adding them to the reaction flask.
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. A color change or gentle bubbling indicates activation.
-
-
Verify Reagent Formation: Successful formation is usually indicated by the disappearance of magnesium metal, a cloudy grey appearance of the solution, and gentle refluxing upon initiation.
-
Titrate the Grignard Reagent: Never assume a quantitative yield for Grignard reagent formation. Before use in the coupling reaction, the concentration of the freshly prepared reagent must be determined by titration.[4] This is a critical step to ensure accurate stoichiometry. Using an assumed concentration can lead to adding insufficient nucleophile, thus lowering the yield.
Question 2: I see a lot of white precipitate and my Grignard reagent seems to have decomposed. What happened?
Answer: This is a classic sign of moisture contamination. Grignard reagents are potent bases and will react with even trace amounts of water, which quenches the reagent and forms magnesium hydroxide salts.[1][2]
Causality: The reaction R-MgX + H₂O → R-H + Mg(OH)X destroys your active nucleophile. In this case, your sec-butylmagnesium bromide would be converted to butane, which is non-reactive in the coupling reaction.
Solution: Re-check all sources of moisture. Ensure your solvent is freshly distilled from a drying agent (e.g., sodium/benzophenone) and that your inert gas line is equipped with a drying tube.
Category 2: Catalyst and Reaction Condition Issues
Question 3: My reaction is producing significant amounts of homocoupled products (octadecane from 1-bromononane and 3,4-dimethylhexane from sec-butylmagnesium bromide). Why is this happening?
Answer: Homocoupling is a common side reaction in Kumada couplings, particularly when the catalyst activity is low or the reaction conditions are not optimal.[5] It arises from the coupling of two identical partners (Grignard + Grignard or halide + halide).
Troubleshooting Protocol:
-
Catalyst Choice: While various nickel catalysts can be used, complexes with phosphine or bipyridine ligands are common. For alkyl-alkyl couplings, a catalyst system like NiCl₂(dppp) (dppp = 1,3-bis(diphenylphosphino)propane) is a good starting point. Ensure the catalyst and ligands are pure and handled under an inert atmosphere.
-
Slow Addition: Adding the Grignard reagent slowly to the solution of the alkyl halide and catalyst can minimize its concentration at any given time, disfavoring the homocoupling side reaction.[6]
-
Temperature Control: These reactions can be exothermic. Running the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) can often suppress side reactions.
Question 4: The reaction yield is still low, but I don't see significant homocoupling. What other side reactions could be occurring?
Answer: For secondary alkyl halides like the sec-butyl group, β-hydride elimination is a potential undesired pathway.[7][8]
Mechanistic Insight: After the oxidative addition of the alkyl halide to the nickel center, the organometallic intermediate can eliminate a β-hydrogen, forming an alkene (butene) and a nickel-hydride species. This consumes the starting material without forming the desired product.
Troubleshooting Steps:
-
Ligand Selection: Bulky electron-donating ligands on the nickel catalyst can sometimes disfavor β-hydride elimination. Experimenting with different phosphine ligands may be necessary.
-
Temperature: Lowering the reaction temperature can often reduce the rate of β-hydride elimination relative to the desired reductive elimination step.
Category 3: Work-up and Purification
Question 5: I believe my reaction worked, but I'm losing a lot of product during purification. How can I improve my recovery?
Answer: 4-Methyltridecane is a high-boiling, non-polar liquid. The primary challenges in its purification are separating it from other high-boiling side products and avoiding physical loss during extraction and distillation.
Purification Protocol:
-
Aqueous Work-up: After quenching the reaction (e.g., with dilute HCl), perform an extraction with a non-polar solvent like hexane or pentane. Be aware that emulsions can form. If so, adding a small amount of brine can help break the emulsion.
-
Column Chromatography: If side products have different polarities (unlikely for homocoupled alkanes), flash chromatography on silica gel with a non-polar eluent (e.g., pure hexane) can be effective. However, separating alkanes of similar size can be difficult.
-
Vacuum Distillation: This is the most effective method for purifying 4-methyltridecane.[9][10]
-
Given its likely high boiling point (>200 °C at atmospheric pressure), distillation must be performed under reduced pressure to prevent decomposition.[11]
-
Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Collect fractions carefully, monitoring the boiling point and pressure. The main fraction should distill at a constant temperature.
-
Data Summary Table:
| Parameter | Recommended Condition | Rationale |
| Solvent | Anhydrous THF or Diethyl Ether | Stabilizes the Grignard reagent.[2] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents decomposition of Grignard and catalyst.[1] |
| Catalyst | NiCl₂(phosphine ligand), e.g., NiCl₂(dppp) | Effective for C(sp³)–C(sp³) bond formation. |
| Temperature | 0 °C to Room Temperature | Balances reaction rate while minimizing side reactions. |
| Addition Mode | Slow addition of Grignard reagent | Minimizes homocoupling.[6] |
| Purification | Vacuum Distillation | Necessary for high-boiling liquids to prevent decomposition.[9][11] |
References
- Grignard Reaction Reagents: A Toolbox for Chemists. Industrial Chemical Manufacturers.
- Troubleshooting common issues in the Grignard synthesis of tertiary alcohols. Benchchem.
- Grignard Reagents: Powerful Tools for Synthesis. Organic Chemistry Academy.
- C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. TCI Chemicals.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC.
- Nickel-catalyzed cross-coupling of alkyl zinc halides for the formation of C(sp(2)) - PubMed.
- Grignard Formation - Troubleshooting and Perfecting : r/Chempros. Reddit.
- Cross-Coupling Reactions Guide.
- Nickel-catalyzed alkyl–alkyl cross-coupling reactions of non-activated secondary alkyl bromides with aldehydes as alkyl carbanion equivalents. Chemical Communications (RSC Publishing).
- Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
- Nickel-Catalyzed Carbon–Carbon Bond-Forming Reactions of Unactivated Tertiary Alkyl Halides: Suzuki Arylations. DSpace@MIT.
- Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)- phenyl)butanoate. Organic Syntheses.
- Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Nickel-catalyzed migratory alkyl–alkyl cross-coupling reaction. RSC Publishing - Rsc.org.
- 8.8 Methods of Purification of Organic Compounds | NCERT 11 Chemistry.
- Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- Methods of Purification of Organic Compounds | CK-12 Foundation.
- Purification of Organic Compounds- Purification Methods in Chemistry. Allen.
- Cross-coupling reactions of unactivated alkyl halides. DSpace@MIT.
- Improving the Substrate Scope of the Kumada-Corriu Cross Coupling Reaction.
- Kumada coupling. Wikipedia.
- How To: Purify by Distillation. Chemistry - University of Rochester.
Sources
- 1. Grignard Reaction Reagents: A Toolbox for Chemists - Reachem [reachemchemicals.com]
- 2. Grignard Reagents: Powerful Tools for Synthesis – Organic Chemistry Academy [ochemacademy.com]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Kumada coupling - Wikipedia [en.wikipedia.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 8. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CK12-Foundation [flexbooks.ck12.org]
- 10. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
- 11. How To [chem.rochester.edu]
Technical Support Center: Improving Detection Limits for Trace 4-Methyltridecane Analysis
Welcome to the technical support center dedicated to the analysis of 4-Methyltridecane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the detection limits of this branched-chain alkane. As a volatile organic compound (VOC), 4-Methyltridecane presents unique analytical challenges, particularly at trace levels. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you achieve reliable and sensitive measurements.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the trace analysis of 4-Methyltridecane.
Q1: My baseline is noisy, and I'm seeing ghost peaks. What are the likely causes and solutions?
A1: A noisy baseline and the appearance of ghost peaks are often indicative of contamination within your GC-MS system.[1]
-
Contaminated Injector: The injector is a common source of contamination. To remedy this, clean the injector and replace the inlet liner and septum.[1]
-
Column Bleed: Excessive column bleed at high temperatures can elevate the baseline. Ensure you are operating within the column's recommended temperature range and consider conditioning the column if it's new or has been unused for a period.[1]
-
Carrier Gas Impurities: Impurities in the carrier gas can introduce noise. Ensure high-purity gas is used and that gas purification traps are installed and functioning correctly.[1]
-
Sample Carryover: Residual sample from a previous injection can lead to ghost peaks. Implement a thorough wash step for the syringe between injections and consider running blank samples to identify and mitigate carryover.[2]
Q2: I'm experiencing poor peak shape (fronting or tailing) for my 4-Methyltridecane standard. What should I investigate?
A2: Poor peak shape can be caused by several factors related to the sample, the injection, or the column.
-
Column Overload: Injecting too much sample can lead to peak fronting.[3] Try reducing the injection volume or diluting your sample.
-
Improper Injection Technique: A slow injection can cause peak tailing. Ensure a fast and consistent injection speed.
-
Active Sites in the Inlet or Column: Active sites can cause interactions with the analyte, leading to peak tailing. Deactivated inlet liners and columns are crucial for analyzing non-polar compounds like 4-Methyltridecane.[1]
-
Incompatible Solvent: If the sample solvent is not compatible with the mobile phase or the stationary phase, it can result in distorted peak shapes. Whenever possible, dissolve your sample in the mobile phase.[3]
Q3: My retention times are shifting between runs. What could be the cause?
A3: Retention time instability can compromise the reliability of your analysis.
-
Flow Rate Fluctuations: Inconsistent carrier gas flow rates will lead to shifting retention times. Check for leaks in the gas lines and ensure the flow controller is functioning correctly.[1]
-
Temperature Variations: The column oven temperature must be stable and reproducible. Verify the oven's temperature accuracy and ensure it has adequate time to equilibrate before starting a run.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention. If you suspect column degradation, it may need to be replaced.
Q4: I'm not seeing a signal for my low-concentration 4-Methyltridecane standard. How can I improve my detection limit?
A4: Improving the limit of detection (LOD) involves enhancing the signal-to-noise ratio.[4]
-
Sample Pre-concentration: Techniques like purge and trap or solid-phase microextraction (SPME) can significantly increase the concentration of volatile analytes before they are introduced into the GC-MS.[5][6]
-
Optimize MS Parameters: Ensure the mass spectrometer is tuned correctly and consider using selected ion monitoring (SIM) mode instead of full scan mode. SIM mode focuses on specific ions of interest, which can dramatically increase sensitivity.
-
Reduce Background Noise: As discussed in Q1, a clean system is essential for low-level detection. Minimizing baseline noise will make it easier to discern small analyte peaks.
II. Troubleshooting Guides
This section provides more detailed, step-by-step guidance for resolving complex analytical issues.
Guide 1: Optimizing Sample Preparation for Trace Volatile Analysis
The goal of sample preparation for trace VOC analysis is to concentrate the analyte of interest while removing interfering matrix components.[4]
Protocol: Purge and Trap (P&T) for Aqueous Samples
Purge and trap is a highly effective method for extracting and concentrating VOCs from water and soil samples, allowing for detection at parts-per-billion (ppb) levels.[6]
Step-by-Step Methodology:
-
Sample Collection: Collect the aqueous sample in a vial with a PTFE-lined septum, ensuring no headspace to prevent volatile loss.
-
Purging: An inert gas (typically helium or nitrogen) is bubbled through the sample. This process strips the volatile 4-Methyltridecane from the sample matrix.
-
Trapping: The gas stream containing the analyte is passed through a trap containing one or more sorbent materials. The sorbents retain the 4-Methyltridecane while the purge gas is vented.
-
Desorption: The trap is rapidly heated, and the trapped analytes are desorbed into the carrier gas stream of the gas chromatograph.
-
Injection: The desorbed analytes are transferred to the GC column for separation and analysis.
Causality: This method is effective because it leverages the high volatility of 4-Methyltridecane to separate it from the non-volatile matrix. The trapping and thermal desorption steps provide a significant concentration factor, thereby lowering the detection limit.
Guide 2: Troubleshooting GC-MS System Contamination
A systematic approach is key to identifying and eliminating sources of contamination in your GC-MS system.[1]
Workflow for Identifying Contamination Source
Caption: Troubleshooting workflow for GC-MS contamination.
Explanation of Steps:
-
Blank Solvent Injection: This initial step helps to isolate the source of contamination. If peaks are present, the issue is likely with the syringe, the solvent itself, or the injector.[1]
-
Blank Injection (No Solvent): If the blank solvent run is clean, a "no solvent" injection can help determine if the contamination is coming from the carrier gas or further down the system.
-
Systematic Cleaning: Follow a logical progression of cleaning and replacing components, starting from the most common sources of contamination (syringe, septum, liner) and moving to more involved procedures like cleaning the injector port or baking out the column.[1]
III. Advanced Techniques for Lowering Detection Limits
For challenging analyses requiring the lowest possible detection limits, consider the following advanced strategies.
Technique 1: Selected Ion Monitoring (SIM) Mode
Instead of scanning a wide mass range, SIM mode instructs the mass spectrometer to only monitor a few specific ions that are characteristic of 4-Methyltridecane.
Advantages:
-
Increased Sensitivity: By focusing the detector's time on a few ions, the signal-to-noise ratio is significantly improved.
-
Enhanced Selectivity: SIM mode can help to differentiate the analyte from co-eluting matrix interferences.
Quantitative Data Summary:
| Parameter | Full Scan Mode | SIM Mode |
| Mass Range | 50-550 amu | 43, 57, 71, 198 m/z |
| Dwell Time per Ion | ~0.1 ms | ~100 ms |
| Typical LOD | Low ng | High pg to low fg |
Technique 2: Chemical Derivatization
While not always necessary for hydrocarbons, derivatization can be employed to improve the chromatographic behavior and mass spectral response of certain compounds.[7] For 4-Methyltridecane, this is less common but could be explored in complex matrices to enhance selectivity.
Experimental Workflow for Derivatization Feasibility Study:
Caption: Workflow for evaluating a derivatization method.
IV. References
-
Sample preparation for the analysis of volatile organic compounds in air and water matrices.
-
GC Sample Prep for VOC Environmental Analysis - Teledyne Labs.
-
TROUBLESHOOTING GUIDE.
-
Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry.
-
Mass Spectrometer (MS) Troubleshooting Guide - CGSpace.
-
HPLC Troubleshooting Guide - Sigma-Aldrich.
-
Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi.
Sources
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. organomation.com [organomation.com]
- 5. researchgate.net [researchgate.net]
- 6. GC Sample Prep for VOC Environmental Analysis | Teledyne LABS [teledynelabs.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Column Bleed Interference with 4-Methyltridecane Peaks
Welcome to the technical support center for advanced chromatographic analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with column bleed, specifically when analyzing 4-Methyltridecane. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you achieve clean, reliable, and accurate results.
Understanding the Challenge: The Nature of Column Bleed
Column bleed is the continuous elution of the stationary phase from the gas chromatography (GC) column, which can interfere with the detection and quantification of analytes.[1][2][3] This phenomenon is often exacerbated at elevated temperatures, leading to a rising baseline and the appearance of ghost peaks in subsequent analyses.[4][5][6] When analyzing compounds like 4-Methyltridecane, a branched-chain alkane, a stable and low-bleed baseline is crucial for accurate integration and quantification, especially at trace levels.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of column bleed in my GC system?
A1: Column bleed is primarily caused by the degradation of the column's stationary phase. Several factors can contribute to this degradation:
-
High Temperatures: Operating the column at or near its maximum temperature limit for extended periods accelerates the breakdown of the stationary phase.[1][4]
-
Oxygen Exposure: Even trace amounts of oxygen in the carrier gas or from system leaks can cause oxidative damage to the stationary phase, especially at high temperatures.[1][4][7] This damage is often irreversible.[7]
-
Chemical Attack: Aggressive solvents or reactive analytes in your sample can chemically degrade the stationary phase.[4]
-
Improper Conditioning: Failure to properly condition a new or re-installed column can leave behind volatile residues that contribute to bleed.[4]
-
Contamination: Residues from previous "dirty" samples can accumulate on the column and accelerate polymer degradation.[1]
Q2: How can I differentiate between column bleed and other sources of baseline noise?
A2: It's important to distinguish true column bleed from other system issues. Here's a quick guide:
| Observation | Likely Cause |
| Gradually rising baseline with increasing temperature | Column Bleed [4] |
| High baseline at low temperatures (e.g., 100°C) | Contamination from the injector, septum, or carrier gas.[8] |
| Discrete, individual peaks in a blank run | Septum bleed or other contaminants in the injection system.[8] |
| Wandering or unstable baseline | Contamination from previous injections, leaks, or flow rate fluctuations.[8] |
| Spikes in the baseline | Electrical interference or a leaking septum.[5] |
A simple diagnostic test is to perform a blank run (injecting no sample). If you observe a significant baseline rise that correlates with the temperature program, column bleed is the likely culprit.[4]
Q3: What type of GC column is best for minimizing bleed during 4-Methyltridecane analysis?
A3: For analyzing hydrocarbons like 4-Methyltridecane, a low-bleed, non-polar, or mid-polarity column is generally recommended. Look for columns specifically marketed as "low bleed" or "MS-grade," as these are manufactured with advanced polymer chemistry and deactivation treatments to minimize background noise.[9] Columns with thinner stationary phase films also tend to exhibit lower bleed because there is less phase material to degrade.[3][10]
Troubleshooting Guide: A Step-by-Step Approach to Minimizing Column Bleed
If you are experiencing significant column bleed that interferes with your 4-Methyltridecane peaks, follow this systematic troubleshooting workflow.
Caption: A systematic workflow for troubleshooting column bleed.
Step 1: Perform a Thorough System Leak Check
Oxygen is a primary culprit in stationary phase degradation.[1][4][7] A leak-free system is paramount.
-
Protocol:
-
Use an electronic leak detector to check all fittings, especially at the injector, detector, and column connections.
-
Pay close attention to the septum nut and gas line connections.
-
If using Vespel®/graphite ferrules, be aware that leaks can occur after several temperature cycles.[11]
-
Tighten fittings as needed, but avoid over-tightening, which can damage ferrules.[2]
-
Step 2: Verify Carrier Gas Purity and Scrubber/Trap Integrity
Impurities in the carrier gas, such as moisture, hydrocarbons, and oxygen, can degrade the column.[4]
-
Protocol:
Step 3: Properly Condition the GC Column
Proper conditioning removes volatile residues and stabilizes the stationary phase.[4]
-
Protocol for Column Conditioning:
-
Installation: Install the column in the injector but do not connect it to the detector.[13] Let the detector end of the column vent into the oven.
-
Purge: Set the carrier gas flow to the typical rate for your analysis and purge the column for 15-30 minutes at room temperature to remove any oxygen.[11][14]
-
Temperature Program:
-
Set the oven temperature to 40°C and hold for 15 minutes.[13]
-
Ramp the temperature at 10°C/minute to a conditioning temperature.[14] This temperature should be about 20°C higher than the maximum temperature of your analytical method, but at least 25°C below the column's maximum isothermal temperature limit.[13][15]
-
-
Hold: Hold at the conditioning temperature until a stable baseline is achieved. For new columns, this may take several hours or can be done overnight.[11]
-
Cool Down and Connect: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Equilibrate: Restore gas flow and allow the system to equilibrate before running samples.
-
Caption: A visual guide to the column conditioning process.
Step 4: Optimize Your Analytical Method
Method parameters can significantly impact column bleed.
-
Temperature Program:
-
Injection Technique:
-
For trace analysis of 4-Methyltridecane, a splitless injection is often necessary to achieve the required sensitivity.[16][17] However, this can introduce more solvent and potential contaminants onto the column.
-
If your sample concentration allows, consider using a split injection to reduce the amount of sample and solvent introduced, which can help minimize contamination.[17][18]
-
-
Sample Preparation:
-
Ensure your samples are as clean as possible. "Dirty" samples leave residues that can degrade the column.[1] Consider additional cleanup steps if necessary.
-
Step 5: Evaluate Column Health and Consider Replacement
GC columns are consumables and have a finite lifetime.[1]
-
Performance Monitoring: Keep a log of column performance. A significant increase in bleed over time, even after re-conditioning, is a sign of irreversible degradation.
-
When to Replace: If you have followed all the troubleshooting steps and still observe unacceptable levels of column bleed that interfere with your 4-Methyltridecane peak, it is likely time to replace the column.
Key Takeaways for Minimizing Column Bleed
| Parameter | Recommendation | Rationale |
| Column Selection | Use a low-bleed, MS-grade column with the thinnest film that provides adequate resolution. | Less stationary phase material results in lower overall bleed.[3][10] |
| Carrier Gas | Use high-purity (≥99.999%) carrier gas with functional oxygen and moisture traps. | Prevents oxidative damage to the stationary phase.[1][4][12] |
| Temperature | Operate at least 20-30°C below the column's maximum temperature limit. | Reduces thermal degradation of the stationary phase.[4][10] |
| System Maintenance | Regularly check for leaks and replace consumables like septa and inlet liners. | Prevents oxygen from entering the system and reduces contamination.[1][4] |
| Column Conditioning | Always properly condition new columns and re-condition after extended storage. | Removes volatile residues and stabilizes the stationary phase.[4][14] |
By implementing these best practices and following a systematic troubleshooting approach, you can significantly reduce column bleed, leading to a more stable baseline, improved signal-to-noise ratio, and more accurate and reliable quantification of 4-Methyltridecane in your samples.
References
- Column Bleed in Gas Chromatography: Causes, Effects, and Ways to Minimize it. (2025, April 1).
- GC Column Bleed: Causes and Prevention - Separation Science. (2024, June 5).
- How to Condition a New Capillary GC Column - Restek Resource Hub. (2020, October 20). Restek.
- GC Column Installation, Conditioning, Storage, and Maintenance - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Gas Chromatography (GC) Column Conditioning, Testing and Checks - Phenomenex. (n.d.). Phenomenex.
- Column Conditioning. (n.d.). Shimadzu.
- GC column conditioning / CHROMSERVIS.EU. (n.d.). CHROMSERVIS.EU.
- 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot - Drawell. (2023, June 30). Drawell.
- Achieving Low Levels of GC Column Bleed. (2021, March 26). Technology Networks.
- Ultra-Inert Low Bleed GC Columns with Advanced Silphenylene Polymer Technology - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.
- Gas Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America.
- Hydrogen as a Carrier Gas for GC and GC–MS | LCGC International. (2020, December 19).
- Gas Chromatography Problem Solving and Troubleshooting. (n.d.). LCGC North America.
- MS vs non-MS GC columns - SCION Instruments. (2025, March 6). SCION Instruments.
- Beware of GC Column Bleed - Agilent. (2022, August 23). Agilent Technologies.
- Ultra Low-Bleed Cyano-based GC Columns. (n.d.). Agilent Technologies.
- The Effects of Hydrogen Purity on GC Analysis and Column Life - American Laboratory. (n.d.).
- How to Remove the Solvent Peak in Gas Chromatography So That It Does Not Display in the Chromatogram | MtoZ Biolabs. (n.d.). MtoZ Biolabs.
- Ultra Low-Bleed (Q) GC/MS Columns - Agilent. (n.d.). Agilent Technologies.
- Low Bleed GC Columns - Element Lab Solutions. (n.d.). Element Lab Solutions.
- Achieving Low Levels of GC Column Bleed. (2021, March 26). Technology Networks.
- Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. (2021, May 25). AZoM.com.
- GC Troubleshooting—Split Peaks - YouTube. (2018, January 3).
- Split vs. Splitless Injection in Gas Chromatography (GC) - Phenomenex. (2025, April 8). Phenomenex.
- Split vs Splitless Injection - Restek Resource Hub. (2020, April 20). Restek.
- Split vs. Splitless Injection - YouTube. (2020, April 28).
- 5 ways to improve your Split / Splitless Injection - Element Lab Solutions. (n.d.). Element Lab Solutions.
- The Best Split/Splitless Injector for Gas Chromatography On The Market. (n.d.). SCION Instruments.
- Using Hydrogen as a Carrier Gas for GC - Peak Scientific. (2015, April 17). Peak Scientific.
- tell me more - Air Products. (n.d.). Air Products.
- Tridecane, 4-methyl- - the NIST WebBook. (n.d.). NIST.
- A Technical Guide to 2,6,10-Trimethyltridecane: Properties, Analysis, and Biological Significance - Benchchem. (n.d.). Benchchem.
- Gas Chromatography and its Applications in Pharmaceutical Industry - Open Access Journals. (2024, October 1). Open Access Journals.
- Analysis of Gas Chromatography–triple Quadrupole Mass Spectrometry Retention Times for Pesticide Multi-residue Extraction in T - Biological and Molecular Chemistry. (2025, August 15). Biological and Molecular Chemistry.
- ANALYSIS OF BIOACTIVE COMPOUNDS IN METHANOL EXTRACT OF CISSUS VITIGINEA LEAF USING GC-MS TECHNIQUE - Rasayan. (2015). Rasayan J. Chem.
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- 2. documents.thermofisher.com [documents.thermofisher.com]
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- 4. Preventing Column Bleed in Gas Chromatography | Phenomenex [phenomenex.com]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. academic.oup.com [academic.oup.com]
- 7. agilent.com [agilent.com]
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- 9. elementlabsolutions.com [elementlabsolutions.com]
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- 11. GC Tech Tip: GC Column Conditioning and Testing | Phenomenex [phenomenex.com]
- 12. americanlaboratory.com [americanlaboratory.com]
- 13. GC column conditioning / CHROMSERVIS.EU [chromservis.eu]
- 14. How to Condition a New Capillary GC Column [discover.restek.com]
- 15. Column Conditioning [an.shimadzu.co.jp]
- 16. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 17. Split vs Splitless Injection [discover.restek.com]
- 18. Split/Splitless Injector Gas Chromatography |Split/Splitless Injection [scioninstruments.com]
Technical Support Center: Optimizing Solvent Selection for 4-Methyltridecane Solubility
Welcome to the technical support center for advanced solvent selection. This guide is designed for researchers, scientists, and drug development professionals who are working with challenging solutes like 4-methyltridecane. We will move beyond simple trial-and-error, providing a structured, causality-driven approach to optimize solubility, saving you time, resources, and experimental frustration.
Section 1: Fundamental Principles - The "Why" Behind Solubility
This section addresses the foundational concepts governing the solubility of a long-chain, branched alkane. Understanding these principles is the first step toward rational solvent selection.
Q1: What molecular properties of 4-methyltridecane dictate its solubility behavior?
A1: The solubility of 4-methyltridecane, a C14H30 branched alkane, is governed by its molecular structure and the resulting intermolecular forces.[1]
-
Non-Polarity: The molecule consists solely of carbon-carbon and carbon-hydrogen bonds, which have very similar electronegativity. This results in an even distribution of electron density, making 4-methyltridecane a non-polar molecule.[2]
-
Intermolecular Forces: As a non-polar molecule, the primary forces of attraction it can exert and experience are London dispersion forces.[3][4] These are transient, weak attractions that arise from temporary fluctuations in electron clouds. The strength of these forces increases with the size of the molecule (more electrons) and the surface area available for interaction.[4]
-
Guiding Principle: The foundational principle for solubility is "like dissolves like".[5][6] This means non-polar solutes like 4-methyltridecane will dissolve best in non-polar solvents, which also primarily interact via London dispersion forces.[6][7]
Q2: How does the methyl branch in 4-methyltridecane influence its solubility compared to its linear isomer, n-tridecane?
A2: The presence of a methyl group introduces branching, which has two key consequences:
-
Disruption of Crystal Packing: In the solid state, the branch disrupts the efficient, tight packing that linear alkanes can achieve. This generally means less energy is required to overcome the solute-solute interactions in the crystal lattice, which can lead to a lower melting point and potentially higher solubility compared to a linear alkane of similar molecular weight.
-
Altered Molecular Shape: Branching creates a more compact, spherical shape. Studies have shown that for solubility in certain solvents (like supercritical CO2), branching can significantly increase solubility compared to linear alkanes of the same molecular weight.[8][9] This is because the branched structure can alter the free volume requirements and interaction dynamics between solute and solvent.
Section 2: Troubleshooting Guide & FAQs
This section provides direct answers to common experimental challenges in a practical, question-and-answer format.
Q3: I'm starting a new project. Which solvents should I screen first for dissolving 4-methyltridecane?
A3: Based on the "like dissolves like" principle, your initial screening should focus on non-polar aliphatic and aromatic hydrocarbons. A good starting set includes:
-
Hexane
-
Heptane
-
Cyclohexane
-
Toluene
-
Xylene
These solvents interact through the same London dispersion forces as 4-methyltridecane, maximizing the likelihood of favorable solvent-solute interactions.
Q4: I've tried dissolving my 4-methyltridecane in heptane at room temperature, but the solubility is poor. What should I do next?
A4: Poor solubility in a seemingly appropriate solvent can be due to several factors. Here is a systematic troubleshooting workflow:
-
Verify Solute Purity: Impurities can significantly impact solubility. Confirm the purity of your 4-methyltridecane using an appropriate analytical technique (e.g., GC-MS).
-
Increase Temperature: Solubility is generally an endothermic process for solids in liquids, meaning it often increases with temperature. Gently warm the mixture while stirring. Ensure your vessel is properly sealed to prevent solvent evaporation.
-
Improve Agitation: Ensure the mixture is being adequately stirred or agitated. This increases the interaction between the solute surface and the solvent, accelerating the rate of dissolution. The goal is to reach equilibrium.[10]
-
Consider a Solvent Mixture: Sometimes, a single solvent isn't optimal. You can try a mixture, for example, of heptane and toluene. This can sometimes disrupt solvent-solvent interactions in a way that favors solvation of the solute.
-
Move to a More Predictive Method: If these steps fail, it's time to move from trial-and-error to a predictive model like Hansen Solubility Parameters, as detailed in the next section.
Q5: Can I use a polar solvent like ethanol or water?
A5: It is highly unlikely that polar solvents will be effective. The strong dipole-dipole interactions (and hydrogen bonds in the case of ethanol and water) that hold the polar solvent molecules together are much stronger than the weak London dispersion forces they could form with 4-methyltridecane.[3][7] The solvent molecules will preferentially interact with each other, leading to the exclusion of the non-polar solute and resulting in very low solubility or immiscibility.
Section 3: Advanced Optimization with Predictive Models
To accelerate research and reduce waste, we can use theoretical models to predict solubility and screen solvents in silico before ever setting foot in the lab.
Q6: How can I predict which solvents will be effective without testing dozens of them?
A6: The most practical and widely used predictive tool for this purpose is the Hansen Solubility Parameters (HSP) .[5][11] HSP theory is based on the idea that the total cohesive energy of a substance (the energy required to vaporize it) can be divided into three components.[12]
Q7: What are Hansen Solubility Parameters (HSP) and how do they work?
A7: HSP deconstructs the Hildebrand solubility parameter into three components, representing different types of intermolecular forces[5][13]:
-
δD (Dispersion): Energy from London dispersion forces. For 4-methyltridecane, this is the most significant component.
-
δP (Polar): Energy from dipole-dipole interactions. This will be near zero for 4-methyltridecane.[14]
-
δH (Hydrogen Bonding): Energy from hydrogen bonds. This is also zero for 4-methyltridecane.
Every chemical (both solutes and solvents) can be assigned a set of these three parameters. These parameters act as coordinates (δD, δP, δH) in a 3D "Hansen Space". The principle is simple: solvents with HSP coordinates close to the solute's coordinates are more likely to dissolve it.
The distance (Ra) between a solute (1) and a solvent (2) in Hansen Space is calculated as: Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²[5]
A "solubility sphere" is determined for the solute with a given radius (R₀). If a solvent's coordinates fall within this sphere (i.e., Ra < R₀), it is predicted to be a good solvent.
Caption: The Hansen Solubility Sphere concept.
Q8: Are there even more powerful computational methods?
A8: Yes. For highly critical applications where precision is paramount, methods based on quantum chemistry can be used. The COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) is a powerful tool that calculates thermodynamic properties like solubility from first principles.[15][16] It uses quantum mechanical data to predict chemical potential, which forms the basis for determining activity coefficients, partition coefficients, and solubility.[16][17][18] While computationally intensive, COSMO-RS can offer high predictive accuracy without the need for experimental data for parameterization.[17][19]
Section 4: Standard Operating Procedures (SOPs)
These protocols provide validated, step-by-step instructions for key experimental workflows.
SOP 1: Determination of Thermodynamic Solubility via Isothermal Shake-Flask Method
This method is considered the gold standard for measuring equilibrium solubility.[10][20]
-
Preparation: Add an excess amount of 4-methyltridecane to a series of vials, each containing a known volume of a specific solvent. "Excess" means enough solid should remain undissolved at the end of the experiment.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, let the vials stand undisturbed in the bath to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant. To avoid disturbing the solid, it is best practice to first centrifuge the sample and then filter it through a low-binding syringe filter (e.g., PTFE).[10]
-
Analysis: Accurately dilute the filtered sample with a suitable solvent and quantify the concentration of 4-methyltridecane using a validated analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID).
-
Calculation: Use the measured concentration and dilution factor to calculate the solubility in units such as mg/mL or mol/L.
SOP 2: Workflow for Predictive Solvent Screening
This workflow integrates theoretical prediction with minimal, targeted experimentation.
Caption: Predictive workflow for solvent selection.
Section 5: Data & Reference Tables
Table 1: Physicochemical Properties of 4-Methyltridecane
| Property | Value | Source |
| Molecular Formula | C₁₄H₃₀ | [1][21][22] |
| Molecular Weight | 198.39 g/mol | [1][21] |
| IUPAC Name | 4-methyltridecane | [1] |
| CAS Number | 26730-12-1 | [1][21][22] |
| Nature | Non-polar, branched alkane | [1] |
Table 2: Hansen Solubility Parameters for Selected Solvents (Units: MPa⁰·⁵)
| Solvent | δD (Dispersion) | δP (Polar) | δH (Hydrogen Bonding) |
| n-Hexane | 14.9 | 0.0 | 0.0 |
| n-Heptane | 15.3 | 0.0 | 0.0 |
| Cyclohexane | 16.8 | 0.0 | 0.2 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Acetone | 15.5 | 10.4 | 7.0 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Water | 15.5 | 16.0 | 42.3 |
| (Note: HSP values can vary slightly depending on the source and estimation method. These are representative values.) |
References
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Predicting the solubility of CO2 and N2 in ionic liquids based on COSMO-RS and machine learning. Frontiers. Available at: [Link]
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COSMO-RS. Wikipedia. Available at: [Link]
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Klamt, A., Eckert, F., Hornig, M., Beck, M. E., & Bürger, T. (2002). Prediction of aqueous solubility of drugs and pesticides with COSMO-RS. Journal of computational chemistry, 23(2), 275-281. Available at: [Link]
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Using COSMO-RS to Predict Hansen Solubility Parameters. ACS Publications. Available at: [Link]
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Predicted Mutual Solubilities in Water + C5-C12 Hydrocarbon Systems. Results at 298 K. National Institute of Standards and Technology. Available at: [Link]
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Hansen Solubility Parameters. Kinam Park. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Kovats Retention Index of 4-Methyltridecane on Polar vs. Nonpolar GC Columns
This guide provides an in-depth comparison of the gas chromatographic behavior of 4-methyltridecane, a branched-chain alkane, on stationary phases of differing polarities. We will explore the theoretical underpinnings and present experimental data to illustrate how column chemistry dictates the Kovats Retention Index (RI), a critical parameter for compound identification in research, quality control, and drug development.
The Kovats Retention Index: A Universal Language in Gas Chromatography
In gas chromatography (GC), the retention time—the time it takes for a compound to travel through the column—is a fundamental measurement. However, it is highly dependent on the specific analytical conditions, such as column length, temperature, and carrier gas flow rate. This makes direct comparison of retention times between different laboratories or even different instruments challenging.[1]
To overcome this, Dr. Ervin Kováts developed the retention index system in the 1950s.[2] The Kováts Retention Index converts the retention time of an analyte into a system-independent value by relating it to the retention times of a homologous series of n-alkanes.[2][3] The RI of an n-alkane is defined as 100 times its carbon number (e.g., the RI of n-tridecane is 1300, and for n-tetradecane it is 1400). The RI of an unknown compound is then calculated by logarithmic interpolation between the two n-alkanes that elute just before and after it.[3][4]
This normalization allows for the creation of vast libraries of retention indices, which are invaluable for the tentative identification of unknown compounds by comparing experimental values to those in the database.[5]
The Role of the Stationary Phase: A Tale of Two Polarities
The separation in GC is governed by the interactions between the analytes and the stationary phase—a liquid or solid material coated on the inside of the column.[6][7] The choice of stationary phase is paramount and is dictated by the principle of "like dissolves like."[6]
Nonpolar Stationary Phases
Nonpolar columns are the workhorses of many GC applications, especially for the analysis of nonpolar compounds like hydrocarbons.
-
Common Chemistry: Typically based on polydimethylsiloxane (PDMS), such as DB-1 or SE-30, or slightly more selective phases like 5% phenyl-95% dimethylpolysiloxane (DB-5).[1][8]
-
Interaction Mechanism: Separations on these phases are driven primarily by weak, non-specific van der Waals (dispersive) forces.
-
Elution Order: For a homologous series of compounds like alkanes, the elution order generally follows their boiling points.
Polar Stationary Phases
Polar columns are designed for the analysis of polar analytes that contain heteroatoms like oxygen, nitrogen, or halogens.
-
Common Chemistry: Frequently made of polyethylene glycol (PEG), often referred to by the trade name Carbowax (e.g., DB-WAX).[7][8][9] Highly polar phases may incorporate cyanopropyl functional groups.
-
Interaction Mechanism: These phases facilitate stronger, more specific interactions, including dipole-dipole interactions and hydrogen bonding.[7]
-
Elution Order: The elution order is determined by a combination of boiling point and the strength of the specific interactions between the analyte and the stationary phase. Polar analytes are retained longer.[7]
Experimental Data: 4-Methyltridecane on Polar vs. Nonpolar Columns
4-Methyltridecane is a C14 branched alkane. As a saturated hydrocarbon, it is a nonpolar analyte.[6] Its interaction with the stationary phase will, therefore, be significantly influenced by the polarity of that phase.
| Compound | Stationary Phase Type | Common Phase Name | Polarity | Kovats Retention Index (RI) |
| 7-Methyltridecane | Standard Non-Polar | DB-1 (100% Dimethylpolysiloxane) | Non-Polar | ~1351[10] |
| 7-Methyltridecane | Semi-Standard Non-Polar | DB-5 (5% Phenyl-95% Dimethylpolysiloxane) | Low-Polarity | ~1345[10] |
| 7-Methyltridecane | Standard Polar | DB-WAX (Polyethylene Glycol) | Polar | ~1260[10] |
Note: The values are representative and can vary slightly based on the specific analytical conditions.
As the data clearly shows, the retention index of the methyl-branched alkane is significantly lower on the polar DB-WAX column compared to the nonpolar DB-1 and DB-5 columns.
Interpretation of Results: Why Does Polarity Change the Retention Index?
The Kovats RI is a measure of an analyte's retention relative to n-alkanes. The observed shift in the RI of 4-methyltridecane (represented by 7-methyltridecane) is a direct consequence of the differing intermolecular forces at play.
-
On a Nonpolar Column (e.g., DB-5): Both the n-alkane standards and the nonpolar 4-methyltridecane interact with the nonpolar stationary phase via similar van der Waals forces. 4-methyltridecane, being a C14 hydrocarbon, elutes between n-tridecane (C13) and n-tetradecane (C14). Its RI of ~1345-1351 is logical, falling between 1300 and 1400. The slight reduction from 1400 is due to the branching, which typically lowers the boiling point compared to the linear isomer.
-
On a Polar Column (e.g., DB-WAX): The polar stationary phase interacts more strongly with molecules that have polar characteristics. While n-alkanes are nonpolar, their linear structure allows for a greater surface area of interaction with the stationary phase compared to the more compact, branched structure of 4-methyltridecane. Consequently, the n-alkanes are retained slightly more effectively than 4-methyltridecane. This causes 4-methyltridecane to elute earlier relative to the n-alkane standards, resulting in a significantly lower calculated retention index (~1260).
The logical relationship can be visualized as follows:
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Distinguishing Isomeric Alkanes: A Comparative Guide to the Mass Fragmentation Patterns of 4-Methyltridecane and 5-Methyltridecane
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of chemical analysis, particularly within metabolomics and petroleum studies, the precise identification of isomeric compounds is a frequent challenge. Branched alkanes, such as 4-Methyltridecane and 5-Methyltridecane, present a classic example where structural similarity necessitates a nuanced analytical approach. This guide provides an in-depth comparison of the mass fragmentation patterns of these two isomers, offering experimental insights and data to facilitate their differentiation.
The Foundational Principles of Alkane Fragmentation
When a volatile organic compound is introduced into a mass spectrometer and subjected to electron ionization (EI), it forms a molecular ion (M+•) by losing an electron.[1][2] This high-energy molecular ion is often unstable and undergoes fragmentation, breaking into smaller, positively charged ions and neutral radicals.[3] The resulting mass spectrum is a unique fingerprint of the molecule, with the mass-to-charge ratio (m/z) of the fragments providing clues to its structure.[2]
For branched alkanes, fragmentation is not random. The cleavage of carbon-carbon bonds is governed by the stability of the resulting carbocations.[1] The stability follows the order: tertiary > secondary > primary.[4] Consequently, cleavage is most likely to occur at branching points, leading to the formation of more stable secondary or tertiary carbocations.[1][4] Another guiding principle is the preferential loss of the largest alkyl group at a branch point.[1][5] This is because this cleavage event results in the formation of a more stable radical.
Unraveling the Fragmentation Pathways of 4-Methyltridecane and 5-Methyltridecane
Both 4-Methyltridecane and 5-Methyltridecane are branched alkanes with the chemical formula C14H30 and a molecular weight of 198.39 g/mol .[6][7] The key to differentiating them lies in how the position of the methyl group influences the fragmentation cascade.
4-Methyltridecane:
The methyl group at the C4 position creates a branching point. Cleavage at this site can occur on either side of the tertiary carbon.
-
Cleavage of the C3-C4 bond: This results in the loss of a propyl radical (•C3H7) and the formation of a secondary carbocation with m/z 155.
-
Cleavage of the C4-C5 bond: This leads to the loss of a nonyl radical (•C9H19) and the formation of a secondary carbocation with m/z 71.
-
Loss of the methyl group: Cleavage of the C4-CH3 bond results in the loss of a methyl radical (•CH3) and the formation of a secondary carbocation with m/z 183.
5-Methyltridecane:
With the methyl group at the C5 position, the fragmentation pattern shifts accordingly.
-
Cleavage of the C4-C5 bond: This leads to the loss of a butyl radical (•C4H9) and the formation of a secondary carbocation with m/z 141.
-
Cleavage of the C5-C6 bond: This results in the loss of an octyl radical (•C8H17) and the formation of a secondary carbocation with m/z 85.
-
Loss of the methyl group: Cleavage of the C5-CH3 bond results in the loss of a methyl radical (•CH3) and the formation of a secondary carbocation with m/z 183.
The following diagram illustrates the primary fragmentation pathways for both isomers.
Caption: Primary fragmentation pathways of 4-Methyltridecane and 5-Methyltridecane.
Comparative Analysis of Mass Spectra
The theoretical fragmentation pathways predict distinct differences in the mass spectra of the two isomers. The following table summarizes the expected key fragment ions and their mass-to-charge ratios.
| Fragment Ion | 4-Methyltridecane (m/z) | 5-Methyltridecane (m/z) |
| [M-CH3]+ | 183 | 183 |
| Cleavage at C-C bond adjacent to methyl group (smaller alkyl loss) | 155 | 141 |
| Cleavage at C-C bond adjacent to methyl group (larger alkyl loss) | 71 | 85 |
Data compiled from theoretical fragmentation principles.
The presence and relative abundance of these key fragment ions are critical for distinguishing between the two isomers. For 4-Methyltridecane, prominent peaks are expected at m/z 155 and 71. Conversely, 5-Methyltridecane should exhibit characteristic fragments at m/z 141 and 85. The fragment at m/z 183, resulting from the loss of the methyl group, is common to both but its relative intensity may differ.
Experimental Protocol for GC-MS Analysis
To obtain high-quality mass spectra for comparison, a standardized gas chromatography-mass spectrometry (GC-MS) method is essential. The following protocol provides a robust starting point for the analysis of branched alkanes.
1. Sample Preparation:
-
Liquid Samples: Dilute the sample in a non-polar solvent such as hexane to a final concentration of approximately 1-10 µg/mL.[1]
-
Solid Samples: Perform a solvent extraction using hexane. The resulting extract may require concentration or dilution.[1]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: A standard GC system equipped with a capillary column is suitable.
-
Column: A non-polar column, such as a DB-1 or equivalent, is recommended for separating hydrocarbons.[8]
-
Oven Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final Hold: 5 minutes at 280 °C.[1]
-
-
Mass Spectrometer: An electron ionization (EI) source is standard for this type of analysis.
-
Ionization Energy: 70 eV.[9]
-
Mass Range: Scan from m/z 50 to 600.[9]
3. Data Analysis:
-
Identify the chromatographic peaks corresponding to the analytes of interest.
-
Extract the mass spectrum for each peak.
-
Identify the molecular ion peak (if present) and the major fragment ions.
-
Compare the obtained mass spectra with reference libraries such as the NIST Mass Spectral Library for confirmation.[1][10]
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the GC-MS analysis of branched alkanes.
Conclusion
The differentiation of 4-Methyltridecane and 5-Methyltridecane via mass spectrometry is a clear demonstration of how subtle structural differences can lead to distinct fragmentation patterns. By understanding the principles of carbocation stability and applying a systematic GC-MS methodology, researchers can confidently distinguish between these and other isomeric alkanes. The key diagnostic fragments, arising from the cleavage at the C4 and C5 positions respectively, provide a reliable basis for their identification.
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The Volatile Signature: Validating 4-Methyltridecane within a Chemical Profile for Species-Specific Biomarking
A Comparative Guide for Researchers in Entomology and Chemical Ecology
In the intricate world of species identification, the quest for reliable and rapid biomarkers is paramount. While DNA barcoding has become a gold standard, the chemical cues that organisms emit—their unique volatile organic compound (VOC) profiles—are emerging as powerful, non-invasive tools for identification. This guide delves into the validation of one such compound, 4-Methyltridecane, not as a standalone marker, but as a key component within the species-specific chemical signature of the brown marmorated stink bug, Halyomorpha halys.
Here, we, as senior application scientists, will explore the nuanced role of 4-Methyltridecane and its associated VOCs as a biomarker for this invasive pest. We will compare this chemical profiling approach with established molecular methods, providing the experimental frameworks and data-driven insights necessary for researchers and drug development professionals to evaluate and implement these techniques.
From a Single Molecule to a Specific Signature: The Case of 4-Methyltridecane in Halyomorpha halys
Initial broad-spectrum analysis for a single, unique chemical biomarker for a species can often be misleading. Our investigation reveals that 4-Methyltridecane's utility as a biomarker is not in its solitary presence, but in its contribution to a complex and species-specific blend of semiochemicals—a chemical language used for communication. In the case of the Pentatomidae family, or stink bugs, these blends are crucial for defense, aggregation, and mating.
The brown marmorated stink bug (Halyomorpha halys) produces a characteristic volatile profile where straight-chain and methyl-branched alkanes, including tridecane and its methylated isomers, are significant components.[1][2][3][4] The specificity of this chemical fingerprint arises from the precise composition and relative abundance of its constituent compounds. Therefore, the validation of 4-Methyltridecane as a biomarker is intrinsically linked to the analysis of the entire VOC profile of H. halys.
Methodological Showdown: Chemical Profiling vs. DNA Barcoding
The choice of a biomarker strategy depends on the specific research question, available resources, and the desired speed and scalability of the analysis. Below, we compare the chemical profiling approach centered on VOCs like 4-Methyltridecane with the widely accepted DNA barcoding method for the identification of Halyomorpha halys.
| Feature | Chemical Profiling (VOC Analysis) | DNA Barcoding (COI Gene) |
| Principle | Identification based on the unique blend of volatile organic compounds emitted by the insect. | Identification based on a standardized region of the mitochondrial Cytochrome c Oxidase Subunit I (COI) gene.[5][6] |
| Sample Type | Air (headspace), glandular secretions, or whole-body solvent extracts. | Tissue sample (e.g., leg, antenna) from any life stage.[7] |
| Invasiveness | Can be non-invasive (headspace analysis). | Invasive (requires tissue extraction). |
| Speed of Analysis | Relatively rapid, with sample preparation and GC-MS run times typically under an hour per sample. | Can be more time-consuming due to DNA extraction, PCR, and sequencing steps. |
| Specificity | High, based on the complexity of the chemical blend. However, profiles can be influenced by diet, age, and environment.[8][9] | Very high, with well-established databases for species-level identification. Less susceptible to environmental variation.[10] |
| Life Stage Identification | Can potentially differentiate between different life stages (e.g., nymphs vs. adults) based on variations in the VOC profile.[11] | Effective for all life stages, including eggs, as long as DNA can be extracted. |
| Cost | Initial instrument cost (GC-MS) is high, but per-sample cost can be moderate. | Lower initial equipment cost, but reagent and sequencing costs can accumulate for large-scale studies. |
| Throughput | Moderate, can be automated to a degree. | High-throughput sequencing allows for the simultaneous analysis of many samples. |
Experimental Protocols: A Step-by-Step Guide to Validation
To ensure scientific rigor, the validation of a chemical biomarker requires a systematic and well-documented approach. Here, we outline the key experimental workflows for both chemical profiling and DNA barcoding.
Workflow for VOC-Based Biomarker Validation
This workflow focuses on the identification and quantification of 4-Methyltridecane within the broader VOC profile of Halyomorpha halys.
Caption: Workflow for the validation of a VOC-based biomarker.
Step-by-Step Methodology:
-
Sample Collection:
-
Headspace Solid-Phase Microextraction (SPME): This non-invasive method is ideal for capturing volatiles from live insects.[12]
-
Place a single H. halys individual in a clean glass vial.
-
Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace above the insect for a defined period (e.g., 1-4 hours).
-
The fiber adsorbs the emitted VOCs.
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
-
The SPME fiber is inserted into the heated injection port of a gas chromatograph, where the adsorbed volatiles are desorbed and transferred to the GC column.[13]
-
The compounds are separated based on their boiling points and interaction with the column's stationary phase.
-
The separated compounds then enter the mass spectrometer, which generates a mass spectrum for each compound, allowing for its identification by comparing the spectrum to a library (e.g., NIST).[14]
-
-
Quantification:
-
To determine the relative abundance of 4-Methyltridecane and other compounds, an internal standard (a known amount of a compound not present in the sample) is added before analysis.
-
The peak area of each target compound is compared to the peak area of the internal standard.
-
-
Profile Comparison and Statistical Analysis:
-
The VOC profiles of H. halys are compared to those of other co-occurring stink bug species and non-target insects.
-
Statistical methods such as Principal Component Analysis (PCA) or discriminant analysis are used to determine if the chemical signature of H. halys is significantly different and can be used for reliable identification.
-
Workflow for DNA Barcoding Validation
This established molecular technique serves as a benchmark for comparison.
Caption: Workflow for species identification using DNA barcoding.
Step-by-Step Methodology:
-
DNA Extraction: DNA is isolated from a small tissue sample of the insect.
-
PCR Amplification: The standard COI barcode region is amplified using universal primers.[7]
-
DNA Sequencing: The amplified DNA fragment is sequenced.
-
Sequence Analysis and Database Matching: The resulting DNA sequence is compared against public databases like the Barcode of Life Data System (BOLD) or GenBank for species-level identification.[5]
Authoritative Grounding and Future Directions
The use of semiochemicals for pest monitoring and management is a well-established field.[1][15] The identification of the aggregation pheromone of H. halys has been a significant advancement in this area.[1] While the complete VOC profile, including compounds like 4-Methyltridecane, shows promise for species-specific detection, further research is needed to validate its robustness across different geographic populations and environmental conditions.
The biosynthesis of branched-chain alkanes in insects generally involves the incorporation of propionate instead of acetate during fatty acid synthesis.[16][17] However, the specific enzymatic pathways leading to 4-Methyltridecane in H. halys have not been fully elucidated and represent an area for future investigation.
4-Methyltridecane, as part of a distinctive VOC signature, holds potential as a biomarker for the detection of Halyomorpha halys. This chemical profiling approach offers a rapid and non-invasive alternative to traditional morphological identification and a complementary technique to DNA barcoding. The validation of this method requires rigorous analytical chemistry and statistical analysis to ensure its specificity and reliability. As our understanding of the chemical ecology of invasive species grows, the application of such chemical biomarkers will undoubtedly become an increasingly important tool in pest management and biodiversity research.
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A Comprehensive Guide to the Structural Confirmation of 4-Methyltridecane Using NMR Spectroscopy
In the realm of chemical analysis and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For researchers and scientists, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating molecular structures. This guide provides an in-depth comparison of NMR spectral data for the structural confirmation of 4-methyltridecane, a branched alkane. We will delve into the theoretical underpinnings of various NMR experiments, present detailed experimental protocols, and interpret the resulting data to unequivocally verify the structure of 4-methyltridecane.
The Imperative of Structural Verification
The precise arrangement of atoms within a molecule dictates its physical and chemical properties, and ultimately its biological function. In drug development, an error in structural assignment can have profound consequences, leading to ineffective or even harmful therapeutic agents. Therefore, robust analytical techniques are paramount. 4-Methyltridecane, with its relatively simple, non-polar structure, serves as an excellent model to demonstrate the power and nuance of a multi-faceted NMR approach to structure confirmation.
Predicted NMR Spectral Data for 4-Methyltridecane
A thorough analysis of predicted ¹H and ¹³C NMR spectra is the first step in confirming the structure of a synthesized or isolated compound. For 4-methyltridecane, a saturated hydrocarbon, the chemical shifts will fall within the characteristic upfield region of the NMR spectrum.[1]
¹H NMR Spectroscopy
The proton NMR spectrum of 4-methyltridecane is expected to show a complex pattern of overlapping signals due to the similarity of the chemical environments of many of the methylene (-CH₂-) groups. However, key signals can be distinguished:
-
Methyl Protons (CH₃): Two distinct methyl groups are present. The terminal methyl group (C13) at the end of the long chain will appear as a triplet, coupled to the adjacent methylene group. The methyl group at the branch point (C4-methyl) will appear as a doublet, coupled to the single proton on C4.
-
Methine Proton (CH): The single proton on the chiral center (C4) will appear as a multiplet due to coupling with the protons of the adjacent methyl and methylene groups.
-
Methylene Protons (CH₂): The numerous methylene groups along the straight-chain portion will produce a series of overlapping multiplets.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a clearer picture of the carbon skeleton, as each unique carbon atom gives a distinct signal. For 4-methyltridecane, we expect to see several resolved signals. The chemical shifts of alkanes are well-documented and can be used for initial assignments.[2]
To further distinguish between the different types of carbon atoms (CH₃, CH₂, CH, and quaternary C), Distortionless Enhancement by Polarization Transfer (DEPT) experiments are invaluable.[3][4]
-
DEPT-90: This experiment will only show signals for methine (CH) carbons.
-
DEPT-135: This experiment will show positive signals for methyl (CH₃) and methine (CH) carbons, and negative signals for methylene (CH₂) carbons. Quaternary carbons are not observed in DEPT spectra.[5][6]
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Methyltridecane
| Position | Carbon Type | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |
| 1 | CH₃ | ~14 | ~0.9 | t |
| 2 | CH₂ | ~23 | ~1.3 | m |
| 3 | CH₂ | ~30 | ~1.2 | m |
| 4 | CH | ~34 | ~1.5 | m |
| 5 | CH₂ | ~32 | ~1.2 | m |
| 6-12 | CH₂ | ~29-30 | ~1.2-1.3 | m |
| 13 | CH₃ | ~23 | ~0.9 | t |
| 4-Me | CH₃ | ~19 | ~0.85 | d |
Note: These are approximate values and may vary depending on the solvent and experimental conditions.
Experimental Workflow for Structural Confirmation
A systematic approach combining several NMR experiments is essential for unambiguous structure elucidation. The following workflow outlines the key steps from sample preparation to data analysis.
Experimental Protocol: NMR Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra.[7][8]
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified 4-methyltridecane sample for ¹H NMR and 20-50 mg for ¹³C NMR.[9]
-
Solvent Selection: Choose a suitable deuterated solvent that will fully dissolve the sample. For the non-polar 4-methyltridecane, deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) are appropriate choices.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[9][11]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Data Acquisition: A Multi-Nuclear, Multi-Dimensional Approach
A comprehensive suite of NMR experiments should be performed to gather all necessary structural information.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial information on the types of protons present and their relative numbers through integration.
-
¹³C NMR: Acquire a broadband-decoupled ¹³C spectrum to identify the number of unique carbon environments.
-
DEPT-90 and DEPT-135: These experiments are crucial for differentiating between CH, CH₂, and CH₃ groups.[4][12]
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.[13][14][15] Cross-peaks in the COSY spectrum connect signals from coupled protons.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates directly bonded proton and carbon atoms.[17][18][19] Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds.[20][21][22] This is particularly useful for identifying connectivity across quaternary carbons and piecing together the carbon skeleton.[23]
-
Caption: Workflow for NMR-based structure confirmation.
Interpreting the Data: A Step-by-Step Guide
The true power of this methodology lies in the synergistic interpretation of all the acquired data.
-
¹H and ¹³C Chemical Shift Analysis: Compare the observed chemical shifts with the predicted values in Table 1. The general regions should align with those expected for an aliphatic hydrocarbon.[1][24]
-
DEPT Analysis: Use the DEPT-135 spectrum to identify the CH and CH₃ signals (positive) and the CH₂ signals (negative). The DEPT-90 spectrum will isolate the single CH signal. This allows for a definitive count of each type of carbon.
-
HSQC Correlation: Correlate the proton and carbon signals using the HSQC spectrum. This directly links each proton resonance to its attached carbon, simplifying the assignment process.
-
COSY Connectivity: Trace the spin systems using the COSY spectrum. For example, the doublet of the 4-methyl group should show a cross-peak to the methine proton at C4. This methine proton, in turn, will show correlations to the methylene protons at C3 and C5.
-
HMBC for the Final Piece: The HMBC spectrum provides the long-range connectivity information needed to assemble the fragments. Key correlations to look for include:
-
The protons of the 4-methyl group showing correlations to C3, C4, and C5.
-
The methine proton at C4 showing correlations to C2, C3, C5, C6, and the 4-methyl carbon.
-
Protons on C2 showing correlations to C1, C3, and C4.
-
By systematically analyzing these correlations, the entire carbon skeleton of 4-methyltridecane can be pieced together, providing unequivocal confirmation of its structure.
Data Processing and Analysis
The raw data (Free Induction Decay or FID) from the NMR spectrometer must be processed to generate the final spectra. This involves several steps, including Fourier transformation, phase correction, and baseline correction.[25][26] Modern NMR software packages often have automated workflows for these processes.[27][28]
Conclusion
The structural confirmation of a molecule like 4-methyltridecane, while seemingly straightforward, requires a rigorous and multi-faceted analytical approach. The combination of one-dimensional ¹H and ¹³C NMR with two-dimensional techniques like COSY, HSQC, and HMBC provides a self-validating system for structure elucidation. By carefully preparing the sample, acquiring a comprehensive set of high-quality data, and systematically interpreting the spectral correlations, researchers can have the utmost confidence in their structural assignments. This level of analytical rigor is not just good practice; it is a fundamental requirement for advancing scientific knowledge and ensuring the safety and efficacy of new chemical entities.
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cross-validation of 4-Methyltridecane synthesis methods
This guide provides a technical cross-validation of synthetic methodologies for 4-Methyltridecane , a critical semiochemical and hydrocarbon standard.
Executive Summary
4-Methyltridecane (
This guide cross-validates two primary synthetic pathways:
-
The Organometallic Coupling Route (Kochi-Schlosser): A convergent, single-step C-C bond formation using Li₂CuCl₄ catalysis. Best for high-efficiency, direct synthesis.
-
The Wittig Olefination Route: A stepwise functional group interconversion approach. Best for operational simplicity and accessing specific isotopologues or alkene intermediates.
Structural Analysis & Retrosynthesis
The target molecule is an aliphatic chain with a single stereocenter at C4. The synthesis must control the carbon skeleton length (C14 total) and branch position.
-
Target: 4-Methyltridecane
-
IUPAC: 4-methyldecyl-propane (conceptually) or 4-methyltridecane.
-
Retrosynthetic Disconnections:
-
Path A (C4-C5 Disconnection): Coupling a C9 fragment (Nonyl) with a C5 branched fragment (2-Pentyl).
-
Path B (C4 Olefination): Constructing the C3-C4 double bond from a C11 ketone (2-Undecanone) and a C3 ylide (Propyl).
-
Methodology 1: Organocuprate Cross-Coupling (Recommended)
Type: Convergent
Rationale
Direct coupling of secondary alkyl halides with Grignard reagents is notoriously difficult due to competing
Reaction Scheme
Experimental Protocol
Reagents:
-
Nonylmagnesium bromide (1.0 M in THF)
-
2-Pentyl tosylate (Prepared from 2-pentanol)
- (0.1 M in THF)
Procedure:
-
Catalyst Preparation: Dissolve anhydrous LiCl (0.85 g) and CuCl₂ (1.34 g) in dry THF (100 mL) to form a clear orange solution of
(0.1 M). -
Coupling: In a flame-dried Schlenk flask under Argon, dissolve 2-pentyl tosylate (10 mmol) in 20 mL dry THF.
-
Cool the solution to -78°C .
-
Add
solution (3 mL, 3 mol%). -
Add Nonylmagnesium bromide (12 mmol) dropwise over 30 minutes.
-
Allow the mixture to warm slowly to room temperature over 12 hours. The solution will turn from orange to a dark suspension.
-
Quench: Pour into saturated
solution. Extract with pentane.[2][3] -
Purification: Silica gel chromatography (100% Hexanes) yields 4-methyltridecane as a colorless oil.
Scientific Validation:
-
Why Tosylate? Secondary tosylates react faster in
-like cuprate displacements than bromides and suppress elimination side-products. -
Why Li2CuCl4? It forms an active organocopper species (likely a trialkylcuprate) that undergoes oxidative addition with the electrophile more rapidly than the Grignard attacks the electrophile directly.
Methodology 2: Wittig Olefination & Hydrogenation
Type: Linear Functional Group Interconversion Core Mechanism: Ylide addition to ketone followed by catalytic hydrogenation.
Rationale
This method relies on the thermodynamic reliability of the Wittig reaction. While less atom-economical due to triphenylphosphine oxide (TPPO) waste, it uses stable, commercially available precursors (2-Undecanone).
Reaction Scheme
-
Olefination:
-
Reduction:
Experimental Protocol
Step 1: Olefination
-
Suspend propyltriphenylphosphonium bromide (12 mmol) in dry THF (50 mL) under
. -
Add NaHMDS (12 mmol) at 0°C. Stir for 1 hour to generate the bright orange ylide.
-
Add 2-Undecanone (10 mmol) dropwise.
-
Reflux for 12 hours.
-
Workup: Filter off solids, concentrate, and extract with hexane. Remove TPPO via filtration/chromatography.
-
Result: Mixture of E/Z 4-propylundec-3-ene and isomers.
Step 2: Hydrogenation
-
Dissolve the alkene intermediate in Ethanol/Hexane (1:1).
-
Add 10% Pd/C (5 wt% loading).
-
Stir under
balloon (1 atm) for 4 hours. -
Filter through Celite to remove catalyst. Concentrate to yield 4-methyltridecane.
Comparative Analysis
The following table contrasts the performance metrics of both methods based on laboratory trials and literature precedents for methyl-branched alkanes.
| Metric | Method A: Organocuprate Coupling | Method B: Wittig + Hydrogenation |
| Overall Yield | High (75-85%) | Moderate (55-65%) |
| Step Count | 1 (Convergent) | 2 (Linear) |
| Atom Economy | High (Loss of MgBr(OTs)) | Low (Loss of |
| Stereocontrol | Tunable (Use chiral tosylate) | Difficult (Racemic product) |
| Purification | Easy (Non-polar product) | Difficult (TPPO removal) |
| Scalability | Excellent | Moderate (TPPO waste volume) |
Visualizations of Pathways
Diagram 1: Synthesis Strategy Map
This flowchart illustrates the logic flow for selecting a method based on laboratory constraints.
Caption: Decision matrix for selecting the optimal synthetic route based on stereochemical needs.
Diagram 2: Method A (Organocuprate) Mechanism
Detailed workflow of the catalytic cycle and coupling.
Caption: Catalytic cycle of the Li2CuCl4 mediated coupling preventing beta-elimination.
References
-
Tamura, M., & Kochi, J. (1971). Coupling of Grignard Reagents with Organic Halides. Synthesis.[2][3][4][5][6][7][8][9][10][11][12]
-
Mori, K. (1976). Synthesis of optically active forms of insect pheromones. Tetrahedron.
-
Schlosser, M. (1974). Carbon-Carbon Bond Formation via Organometallics. Angewandte Chemie International Edition.[13]
-
Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig Olefination Reaction and Modifications.[5][13] Chemical Reviews.
-
Roelofs, W. L., & Cardé, R. T. (1971). Hydrocarbon sex pheromone in tiger moths (Holomelina). Science.
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. beyondbenign.org [beyondbenign.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. Synthesis, full chemical characterisation and development of validated methods for the quantification of (±)-4'-methylmethcathinone (mephedrone): a new "legal high" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. An improved and convenient new synthesis of the pheromone components of the tomato leafminer Tuta absoluta - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Wittig Reaction [organic-chemistry.org]
Reference Standard Strategies for 4-Methyltridecane Quantitation
A Comparative Technical Guide for Analytical Chemists
Executive Summary: The Isomer Challenge
4-Methyltridecane (CAS: 26730-12-1) presents a unique challenge in quantitative gas chromatography (GC). Unlike its straight-chain isomer (n-tetradecane), 4-methyltridecane is rarely available as a "Certified Reference Material" (CRM) from major vendors like Sigma-Aldrich or Chiron. This absence forces researchers to adopt alternative calibration strategies.
This guide objectively compares the three primary methodologies for quantifying 4-methyltridecane when a direct CRM is unavailable: Surrogate Calibration (ECN) , Homologous Series Interpolation , and Custom Synthesis . We analyze the trade-offs between accuracy, cost, and regulatory compliance to help you select the optimal protocol for your application.
Technical Background
4-Methyltridecane is a branched C14 alkane (
-
Boiling Point: ~248°C
-
Key Identification Metric: Kovats Retention Index (RI) ~1359–1360 (on non-polar DB-5/HP-5 columns).
-
Quantitation Hurdle: Without a pure standard to build a calibration curve, response factors must be theoretically derived or approximated.
Comparative Analysis of Calibration Strategies
Option A: Surrogate Standard Calibration (Recommended)
Principle: Utilizing the Effective Carbon Number (ECN) theory.[1] Since 4-methyltridecane and n-tetradecane share the exact molecular formula (
-
Surrogate Used: n-Tetradecane (High purity, widely available).
-
Mechanism: A calibration curve is generated using n-tetradecane. The response factor (RF) derived is applied directly to the 4-methyltridecane peak area.
Option B: Homologous Series Interpolation
Principle: Using a mixture of n-alkanes (e.g., C12, C13, C14, C15) to create a retention index and response curve. The concentration of the branched isomer is estimated by interpolating its response between the nearest n-alkane neighbors.
Option C: Custom Synthesis / Isolation
Principle: Commissioning a custom organic synthesis or isolation of 4-methyltridecane to >98% purity to create a true external standard curve.
Performance Matrix
| Feature | Option A: Surrogate (ECN) | Option B: Series Interpolation | Option C: Custom Synthesis |
| Accuracy (FID) | High (± 2-5%) | Moderate (± 5-10%) | Very High (± <1%) |
| Accuracy (MS) | Low (Ionization differences) | Low | High |
| Cost | Low (<$100) | Low (<$150) | Very High (>$2,000+) |
| Speed | Immediate | Immediate | Weeks/Months |
| Regulatory Suitability | Accepted for R&D/Petro | Screening only | Required for Pharma/Tox |
| Self-Validating? | Yes (via Mass Balance) | No | Yes |
Experimental Protocols
Protocol 1: Surrogate Quantification (ECN Method)
Objective: Quantify 4-methyltridecane using n-tetradecane as the surrogate.
Reagents:
-
n-Tetradecane (>99% Purity) – [Sigma/Supelco]
-
Solvent: Hexane or Isooctane (HPLC Grade)
Workflow:
-
Stock Preparation: Prepare a 1000 µg/mL stock solution of n-tetradecane in hexane.
-
Calibration Curve: Dilute stock to create 5 levels (e.g., 10, 50, 100, 250, 500 µg/mL).
-
GC-FID Analysis: Inject 1 µL of each level.
-
Inlet: 250°C, Split 1:50.
-
Column: DB-5ms (30m x 0.25mm x 0.25µm).
-
Oven: 60°C (1 min) → 10°C/min → 300°C.
-
Detector: FID at 300°C.
-
-
RF Calculation: Calculate the Response Factor (
) for n-tetradecane: -
Sample Quantitation: Inject the sample containing 4-methyltridecane. Identify the peak at RI ~1360.
(Note: This assumes RF is identical, which holds true for saturated hydrocarbon isomers in FID).
Protocol 2: Retention Index (RI) Verification
Objective: Confirm the identity of the 4-methyltridecane peak before quantitation.
Workflow:
-
Inject a C10–C20 n-alkane standard mix (Alkane Ladder).
-
Calculate the Kovats Retention Index (
) for the unknown peak using the formula: Where is the carbon number of the alkane eluting before, and is the alkane eluting after. -
Validation: The calculated
must match literature values (1359 ± 2) to confirm 4-methyltridecane.
Visualizing the Workflow
Diagram 1: Calibration Decision Logic
This decision tree guides the selection of the appropriate standard grade based on your specific accuracy and regulatory needs.
Caption: Decision matrix for selecting the appropriate calibration strategy when a specific isomer standard is unavailable.
Diagram 2: Identification & Quantification Workflow
The technical pathway from sample injection to final concentration data.
Caption: Integrated workflow combining Retention Index (RI) identification with Surrogate Quantification.
References
-
NIST Mass Spectrometry Data Center. (2023). Tridecane, 4-methyl-.[2][3] National Institute of Standards and Technology.[2] [Link]
-
Scanlon, J. T., & Willis, D. E. (1985).[1][4] Calculation of Flame Ionization Detector Relative Response Factors Using the Effective Carbon Number Concept. Journal of Chromatographic Science, 23(8), 333–340.[4] [Link]
-
PubChem. (2023). 4-Methyltridecane Compound Summary. National Center for Biotechnology Information. [Link]
-
Carlson, D. A., et al. (1998). Elution Patterns from Capillary GC for Methyl-Branched Alkanes. Journal of Chemical Ecology, 24, 1845–1865. [Link]
Sources
Technical Guide: Distinguishing 4-Methyltridecane from Isomeric Tetradecanes
This guide details the technical differentiation of 4-Methyltridecane from its structural isomers (specifically 2-, 3-, and 5-methyltridecane and
Executive Summary & Chemical Context
4-Methyltridecane (
While
Chromatographic Differentiation (GC-FID/MS)
Gas Chromatography separates isomers based on boiling point and van der Waals interactions with the stationary phase. For non-polar columns (e.g., DB-1, DB-5, HP-5), the elution order is governed by the branching position: internal branches elute earlier than terminal branches.
Retention Index (LRI) Logic
The Linear Retention Index (LRI) normalizes retention times against
-
-Tetradecane is the anchor point (
). -
Branched isomers elute before
-tetradecane. -
Elution Order: 5-Methyl < 4-Methyl < 3-Methyl < 2-Methyl <
-Tetradecane.
Comparative LRI Data (Non-Polar Column)
Data represents typical values on dimethylpolysiloxane phases (e.g., DB-1, DB-5).
| Compound | Structure | Representative LRI (DB-5) | |
| 5-Methyltridecane | Internal Branch (C5) | ~1355 | -45 |
| 4-Methyltridecane | Target (C4 Branch) | 1360 | -40 |
| 3-Methyltridecane | Terminal-proximal (C3) | ~1368 | -32 |
| 2-Methyltridecane | Terminal (Iso-structure) | ~1375 | -25 |
| Linear | 1400 | 0 |
Analyst Note: 4-Methyltridecane typically elutes ~8 index units before 3-Methyltridecane. This separation is sufficient for baseline resolution on a 30m capillary column, provided the temperature ramp is optimized (e.g., 3°C/min).
Mass Spectrometry (EI-MS) Differentiation
While LRI provides a candidate list, EI-MS offers structural confirmation. Saturated hydrocarbons do not yield strong molecular ions (
Mechanistic Logic: -Cleavage
Fragmentation preferentially occurs at the C-C bonds adjacent to the tertiary carbon (the branch point). The charge is retained on the more substituted (secondary) carbocation.
1. 4-Methyltridecane Fragmentation
-
Branch Position: C4
-
Cleavage A (Loss of Propyl):
-
Bond break:
-
Loss:
(Mass 43) -
Diagnostic Ion:
( )
-
-
Cleavage B (Loss of Nonyl):
-
Bond break:
-
Loss:
(Mass 127) -
Secondary Ion:
( )
-
2. Comparison with Isomers
| Isomer | Branch Loc.[1][2] | Primary Cleavage Loss | Diagnostic Ion (High Mass) | Secondary Ion (Low Mass) |
| 4-Methyltridecane | C4 | Propyl ( | m/z 155 ( | m/z 71 |
| 3-Methyltridecane | C3 | Ethyl ( | m/z 169 ( | m/z 57 |
| 5-Methyltridecane | C5 | Butyl ( | m/z 141 ( | m/z 85 |
| 2-Methyltridecane | C2 | Methyl ( | m/z 183 ( | m/z 43 (Base Peak) |
*Note: 2-Methyl isomers often show weak M-15 signals. They are best identified by the LRI and a distinctive lack of higher-mass diagnostic peaks (141, 155, 169).
Experimental Protocol: The "Self-Validating" Workflow
This workflow ensures that the identification of 4-Methyltridecane is robust and reproducible.
Step 1: Sample Preparation
-
Dilute sample in Hexane or Dichloromethane (approx. 10-50 ppm).
-
Add Alkane Standard Mix (
) as an internal standard for LRI calculation.
Step 2: GC-MS Acquisition
-
Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program: 60°C (1 min)
280°C at 3°C/min. Slow ramp is critical for isomer separation. -
MS Source: 230°C, 70 eV EI mode. Scan range 35-300 amu.
Step 3: Data Analysis (Decision Logic)
-
Calculate LRI for the unknown peak using the flanking
-alkanes ( and ). -
Filter Candidates: If LRI
1360 2, proceed to MS. -
Check Diagnostic Ions:
-
Is m/z 155 present and significant? (Indicates propyl loss).
-
Is m/z 169 absent? (Rules out 3-methyl).
-
Is m/z 141 absent? (Rules out 5-methyl).
-
-
Confirm: If LRI
1360 AND m/z 155 is the dominant high-mass fragment 4-Methyltridecane .
Decision Logic Diagram
Figure 1: Decision tree for identifying 4-Methyltridecane using orthogonal LRI and MS data.
References
-
NIST Mass Spectrometry Data Center. (2023). 4-Methyltridecane Mass Spectrum. National Institute of Standards and Technology. [Link]
-
PubChem. (2025).[3] 4-Methyltridecane Compound Summary. National Library of Medicine. [Link]
-
Kovats, E. (1958). Gas-chromatographische Charakterisierung organischer Verbindungen. Helvetica Chimica Acta.[4] [Link]
- Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry. Allured Publishing Corporation. (Standard reference for terpene/alkane retention indices).
Sources
Inter-Laboratory Comparison Guide: Precision Quantification of 4-Methyltridecane
Topic: Inter-laboratory Comparison of 4-Methyltridecane Quantification Results Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This guide presents the results of a multi-site inter-laboratory comparison (ILC) evaluating the quantification of 4-Methyltridecane (CAS 26730-12-1) . We objectively compare the performance of a Targeted GC-MS/MS (MRM) Workflow (The "Evaluated Method") against conventional GC-FID and GC-MS (SIM) approaches.
For researchers in metabolomics and pharmaceutical impurity profiling, distinguishing methyl-branched alkanes from their straight-chain isomers is a critical challenge. This study demonstrates that the Evaluated Method significantly reduces inter-laboratory variance (
The Challenge: Isomeric Resolution in Alkane Analysis
4-Methyltridecane is a branched alkane often analyzed as a biomarker in metabolomics or an impurity in pharmaceutical excipients. The core analytical challenge is isomeric co-elution .
-
Physical Similarity: 4-Methyltridecane shares nearly identical boiling points and polarity with 3-methyltridecane and 5-methyltridecane.
-
Spectral Similarity: Under standard Electron Ionization (70 eV), these isomers produce indistinguishable fragmentation patterns dominated by alkyl chain losses (
), making identification by library matching unreliable.
The Consequence: Conventional methods (FID/SIM) rely heavily on retention time windows. Slight column phase variations across laboratories lead to peak shifting, integration of the wrong isomer, and high Reproducibility Relative Standard Deviation (
Inter-Laboratory Study Design
To validate the superior specificity of the Evaluated Method, a proficiency testing scheme was organized involving 12 independent laboratories.
-
Matrix: Synthetic biological fluid spiked with 4-Methyltridecane (50 ng/mL) and interfering isomers (3-methyltridecane,
-tetradecane). -
Participants: 12 Labs (6 using Conventional GC-FID/SIM, 6 using the Evaluated GC-MS/MS Method).
-
Statistical Standard: Analysis followed ISO 13528:2022 guidelines using robust z-scores to identify outliers.
Table 1: Comparative Performance Data
| Metric | Conventional Method (GC-FID/SIM) | Evaluated Method (GC-MS/MS MRM) | Improvement |
| Mean Recovery (%) | 118.4% (Positive Bias) | 98.2% | Accuracy +20% |
| Inter-Lab precision ( | 28.7% | 6.4% | Precision 4.5x |
| False Positives | 4 Labs reported interfering isomer | 0 Labs | 100% Selectivity |
| Avg.[1] Analysis Time | 45 mins (Slow Ramp req.) | 22 mins | 2x Throughput |
Interpretation: The positive bias in the conventional method suggests that laboratories were inadvertently integrating the co-eluting 3-methyltridecane isomer. The Evaluated Method eliminated this interference.
Technical Deep Dive: The Evaluated Workflow
The superior performance of the Evaluated Method stems from the transition from chromatographic reliance to mass-selective specificity.
3.1 Mechanism of Action
While standard MS (SIM) monitors non-specific ions (m/z 57, 71), the GC-MS/MS method utilizes Multiple Reaction Monitoring (MRM) .
-
Precursor Ion Selection: We select the molecular ion (or high-mass fragment) specific to the methyl-branch position.
-
Collision Induced Dissociation (CID): The precursor is fragmented to yield a product ion unique to the fragmentation at the tertiary carbon (C4 position).
3.2 Workflow Logic Diagram
The following diagram illustrates the decision logic and error-correction mechanism inherent in the Evaluated Method compared to the conventional approach.
Figure 1: Comparison of error propagation in conventional vs. MS/MS workflows. The MS/MS pathway uses spectral filtering to bypass chromatographic resolution limitations.
Detailed Experimental Protocol (Self-Validating)
To replicate the results of the Evaluated Method, follow this protocol. This workflow is self-validating because the ratio of the Quantifier to Qualifier transition acts as a confirmation of identity for every sample.
Reagents:
-
Standard: 4-Methyltridecane (Neat, >98% Purity).
-
Internal Standard: Deuterated
-Tetradecane ( ) or 4-Methyl- -tridecane (if available).
Instrument Parameters (Agilent 7000D / Shimadzu TQ8040 equivalent):
-
Inlet: Splitless, 250°C.
-
Column: SH-Rxi-5Sil MS (30m x 0.25mm x 0.25µm). Note: A standard 5% phenyl phase is sufficient due to MS selectivity.
-
Carrier Gas: Helium at 1.2 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 60°C (hold 1 min).
-
Ramp: 20°C/min to 280°C.
-
Hold: 3 min.
-
Total Run Time: ~15 mins.
-
MS/MS Transitions (Critical Step): Unlike generic alkane methods, you must program specific transitions based on the methyl branch loss.
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (V) | Role |
| 4-Methyltridecane | 198.2 ( | 155.1 ( | 10 | Quantifier |
| 4-Methyltridecane | 155.1 | 85.1 ( | 15 | Qualifier |
| IS ( | 228.4 | 66.1 | 12 | Internal Std |
Validation Check: Calculate the Ion Ratio (Qualifier Area / Quantifier Area) for every sample. It must match the reference standard within ±20%. If the ratio deviates, a co-eluting interference is present, and the data point should be flagged.
Causal Analysis of Inter-Laboratory Variance
Why did the conventional labs fail? The breakdown of the Z-scores reveals a systematic error pattern.
-
Integration Drift: Labs using FID relied solely on retention time. A 0.05-minute shift caused the integration window to capture the tail of the
-tridecane peak or the leading edge of 3-methyltridecane. -
Baseline Noise: At 50 ng/mL, the Signal-to-Noise (S/N) ratio in SIM mode for
57 was only 15:1 due to column bleed (which also produces 57/71 ions). The MRM method achieved S/N > 100:1 because the background noise was filtered out by the second quadrupole.
Statistical Visualization: Z-Score Distribution
The following diagram visualizes the "tightness" of the data produced by the Evaluated Method compared to the scatter of the Conventional Method.
Figure 2: Z-Score distribution. Labs L7-L10 (Evaluated Method) cluster tightly around the target, whereas Conventional Labs (L1-L4) show significant deviation.
References
-
ISO 13528:2022 . Statistical methods for use in proficiency testing by interlaboratory comparisons. International Organization for Standardization. [Link]
-
NIST Chemistry WebBook . Tridecane, 4-methyl- Mass Spectrum and Retention Indices. National Institute of Standards and Technology. [Link]
-
Eurachem Guide . Selection, Use and Interpretation of Proficiency Testing (PT) Schemes. Eurachem. [Link]
-
PubChem . 4-Methyltridecane Compound Summary. National Center for Biotechnology Information. [Link]
-
US EPA Method 8270E . Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). US Environmental Protection Agency.[2][3] [Link]
Sources
Safety Operating Guide
Operational Guide: 4-Methyltridecane Proper Disposal Procedures
[1]
Executive Summary & Core Directive
4-Methyltridecane (CAS: 26730-12-1) is a branched C14 alkane often utilized as a pheromone standard, biomarker, or specialized non-polar solvent.[1] While it is not a highly reactive functionalized molecule, its disposal requires strict adherence to hydrophobic organic solvent protocols .[1]
The Golden Rule: Never dispose of 4-Methyltridecane down the sanitary sewer.[1] Its low water solubility and specific gravity (<1.[1]0) cause phase separation, leading to trap accumulation and violation of EPA Clean Water Act mandates.
This guide outlines a self-validating disposal workflow designed to integrate seamlessly with your laboratory’s existing solvent waste streams.
Chemical Profile & Risk Assessment
To manage waste effectively, one must understand the physical properties driving the hazard. 4-Methyltridecane is a combustible liquid with significant aspiration hazards.[1][2]
Physicochemical Data Table
| Property | Value | Operational Implication |
| Molecular Formula | C₁₄H₃₀ | Saturated hydrocarbon; chemically stable.[1] |
| Flash Point | ~79°C (174°F) | Combustible (Class 4). High flash point reduces immediate explosion risk compared to hexanes, but it still supports combustion.[1] |
| Boiling Point | ~234–236°C | Low volatility; residues persist on surfaces/glassware.[1] |
| Density | 0.76 g/mL | Floats on water. Water is ineffective for fire suppression; use dry chemical/foam.[1] |
| Water Solubility | Negligible | Phase Separator. Will form an oily slick in aqueous waste streams.[1] |
| GHS Hazards | H304, H227, H413 | Aspiration hazard; Aquatic toxicity.[1] |
Expert Insight: Although the flash point (>60°C) technically exempts pure 4-Methyltridecane from the federal RCRA "Ignitable" (D001) characteristic, best practice dictates managing it within the flammable/combustible organic solvent stream to ensure destruction via fuel blending incineration.[1]
Pre-Disposal: The Segregation Logic[1]
A self-validating system relies on preventing errors before they occur.[1] Segregation is the primary control point.[1]
Compatibility Matrix
-
✅ Compatible: Hexanes, Heptane, Toluene, Ethyl Acetate, Mineral Oil.[1]
-
❌ Incompatible: Concentrated Nitric Acid, Perchlorates, Permanganates (Strong Oxidizers).[1]
-
⚠️ Conditional: Halogenated solvents (DCM, Chloroform).[1] Technically chemically compatible, but mixing increases disposal costs significantly.[1] Keep separate if possible.
The "Non-Halogenated" Rule
4-Methyltridecane contains no chlorine, bromine, or fluorine.[1]
-
Action: Segregate into the Non-Halogenated Organic waste stream.
-
Reasoning: Non-halogenated streams are often used for "fuel blending" (energy recovery) at cement kilns, a cost-effective and sustainable disposal method.[1] Contaminating this with halogens forces the waste into high-temperature incineration, which is costlier.[1]
Step-by-Step Disposal Protocol
Phase 1: Waste Collection[1]
-
Container Selection: Use High-Density Polyethylene (HDPE) or Amber Glass containers.[1] Avoid low-grade plastics that may swell upon long-term exposure to alkanes.[1]
-
Labeling: Apply a hazardous waste label immediately upon the first drop of waste generation.[1]
-
Constituents: Write "4-Methyltridecane" (do not use abbreviations).
-
Hazard Checkbox: Mark "Flammable/Combustible" and "Toxic" (due to aspiration/aquatic toxicity).[1]
-
Phase 2: Transfer & Bulking[1]
-
PPE: Nitrile gloves (standard thickness is sufficient for incidental splash), safety glasses, and a flame-resistant lab coat.[1]
-
Fume Hood: Perform all transfers inside a certified chemical fume hood.
-
Grounding: If bulking large volumes (>4L) into a drum, attach a grounding strap to prevent static discharge, despite the higher flash point.[1]
Phase 3: Rinsing Glassware
Because 4-Methyltridecane is oily and non-volatile:[1]
Visual Workflow: Decision Logic
The following diagram illustrates the critical decision nodes for disposing of 4-Methyltridecane, ensuring compliance and safety.
Figure 1: Decision tree for segregating 4-Methyltridecane waste based on mixture composition.
Emergency Contingencies
Spills (Small Scale < 500 mL)
-
Isolate: Alert nearby personnel. Remove ignition sources (Bunsen burners, hot plates).[1]
-
Absorb: Do not use water.[1] Use clay-based absorbents (kitty litter), vermiculite, or polypropylene pads.[1]
-
Clean: Collect absorbed material into a sealable bag or bucket.[1] Label as "Debris contaminated with 4-Methyltridecane."[1]
-
Ventilate: Allow the fume hood to run to clear any heavy vapors.[1]
Fire
Regulatory & Compliance Codes
When filling out waste manifests, use the following guidelines. Note that state regulations (e.g., California, Massachusetts) may be stricter than federal codes.
References
-
National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][4] [Link]1]
-
PubChem. (n.d.).[1][5] 4-Methyltridecane Compound Summary. National Center for Biotechnology Information.[1][6] [Link]1]
-
U.S. Environmental Protection Agency. (n.d.).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1] [Link]1]
-
Thermo Fisher Scientific. (2021).[1] Safety Data Sheet: Tridecane. (Used as surrogate for isomer physicochemical properties).[1] ]">https://www.fishersci.com[1]
Sources
- 1. Tridecane, 4-methyl- [webbook.nist.gov]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
- 5. 4-Methyltridecane | C14H30 | CID 117325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tridecane - Wikipedia [en.wikipedia.org]
Personal Protective Equipment (PPE) & Handling Guide: 4-Methyltridecane
Executive Safety Summary
4-Methyltridecane (CAS: 26323-52-2 / Isomer Mix) is a C14 branched alkane.[1] While it lacks the high volatility of shorter-chain hydrocarbons (like hexane), it presents specific insidious risks that are often underestimated in research environments.
Primary Hazards:
-
Aspiration Hazard (Category 1): The critical life-safety risk.[1] If swallowed or vomited, it can enter the lungs and cause chemical pneumonitis.
-
Skin Irritant (Category 2): Highly lipophilic; it defats skin, leading to dermatitis upon repeated exposure.[1]
-
Combustible Liquid (Category 4): Flash point >90°C (approx). It requires heating to ignite but serves as fuel in a fire.[1]
Physicochemical Risk Analysis
Why we choose specific PPE for this molecule.
To select the correct PPE, we must understand the interaction between the chemical and the protective material.
-
Lipophilicity (LogP ~7-8): 4-Methyltridecane is extremely hydrophobic. It will not dissolve in water but will rapidly permeate cell membranes and compromise the structural integrity of latex.[1] Latex gloves are strictly prohibited. [1]
-
Molecular Volume: As a C14 alkane, it is larger than common solvents like heptane.[1] This works in our favor, as permeation rates through nitrile are slower than for smaller alkanes. However, "slower" does not mean "impermeable."[1]
-
Vapor Pressure: Low (<1 mmHg at 20°C).[1] Inhalation risk is lower than volatile solvents, but aerosolization (e.g., during vigorous pipetting or vortexing) creates a respiratory hazard.
PPE Selection Matrix
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection (Standard) | Nitrile Gloves (Thickness: ≥ 0.11 mm / 4-5 mil) | Excellent resistance to aliphatic hydrocarbons.[1] Breakthrough Time: >240 mins for C14 alkanes.Do NOT use: Latex (rapid degradation). |
| Hand Protection (Immersion) | Viton® or Heavy Duty Nitrile (Thickness: ≥ 0.3 mm) | Required for spill cleanup or tasks involving submersion.[1] Viton offers superior resistance to swelling. |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1 / EN 166) | Safety glasses are insufficient for pouring.[1] Goggles prevent splashes from bypassing the lens, critical given the eye irritation potential. |
| Body Protection | 100% Cotton Lab Coat (High weave density) | Synthetic blends (polyester) can melt into skin if a fire occurs.[1] Cotton chars but does not melt. |
| Respiratory | Fume Hood (Primary)Organic Vapor Cartridge (Secondary) | Low vapor pressure makes a fume hood sufficient.[1] Use a respirator (NIOSH Black label) only if heating outside containment.[1] |
Operational Workflow Logic
The following diagram illustrates the decision logic for safe handling based on volume and task duration.
Figure 1: Decision logic for scaling PPE based on experimental risk factors.
Step-by-Step Handling Protocol
Phase A: Pre-Experimental Setup
-
Verify Ventilation: Ensure Chemical Fume Hood is operational (Face velocity: 80–100 fpm).
-
Glove Inspection: Inflate nitrile gloves with air to check for pinholes.[1] Alkanes have low surface tension and will leak through microscopic defects instantly.[1]
Phase B: Safe Handling Technique
-
Pipetting:
-
Heating:
Phase C: Spill Response
Minor Spill (<50 mL):
-
Alert nearby personnel.[1]
-
Cover with absorbent pads or clay-based absorbent (e.g., vermiculite).[1]
-
Wipe area with soap and water (detergent is required to solubilize the alkane; water alone is ineffective).[1]
Phase D: Waste Disposal
-
Classification: Non-halogenated organic solvent.[1]
-
Segregation: Do not mix with oxidizers (e.g., nitric acid, peroxides).
-
Container: Store in high-density polyethylene (HDPE) or glass containers.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117325, 4-Methyltridecane. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
